6-Bromo-2,3-dimethylquinoxaline
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-bromo-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXMEAHJDKXXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346990 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18470-23-0 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2,3-dimethylquinoxaline
This document provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details a plausible experimental protocol for its synthesis, summarizes its key physicochemical properties, and presents its expected spectroscopic characteristics.
Physicochemical Properties
This compound is a halogenated derivative of 2,3-dimethylquinoxaline. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18470-23-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrN₂ | [2] |
| Molecular Weight | 237.11 g/mol | [2] |
| Appearance | Brown Solid | [1] |
| Boiling Point | 84-85 °C | [2] |
| Purity | ≥95% (commercially available) | [1] |
| Synonyms | 6-Bromo-2,3-dimethyl-1,4-benzodiazine | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione). This reaction is a standard and effective method for the formation of the quinoxaline ring system.[3]
Experimental Procedure
Materials:
-
4-bromo-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add diacetyl (1.1 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Synthesis Workflow Diagram
The logical workflow for the synthesis is illustrated below.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.
Core Physicochemical Properties
This compound presents as a brown solid with a purity of ≥95%.[1] Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | [2] |
| Molecular Weight | 237.11 g/mol | [2] |
| Melting Point | 101-105 °C (literature value for a related compound) | |
| Boiling Point | 84-85 °C | [2] |
| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 0.14 ± 0.48 (Predicted) | [2] |
| Physical Form | Brown Solid | [1] |
| Purity | ≥95% | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the condensation reaction of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction is a well-established method for the formation of the quinoxaline ring system.
Experimental Protocol: Condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione
This protocol is a generalized procedure based on the common synthesis of quinoxalines and should be optimized for specific laboratory conditions.
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (or other suitable solvent such as acetic acid)
-
Glacial acetic acid (catalyst, optional)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add 2,3-butanedione (1 to 1.1 equivalents). A catalytic amount of glacial acetic acid can be added to promote the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous, experimentally validated protocols. All laboratory work should be conducted with appropriate safety precautions.
References
In-Depth Technical Guide: 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 6-Bromo-2,3-dimethylquinoxaline. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Properties
This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. Its core structure consists of a benzene ring fused to a pyrazine ring, with methyl groups at positions 2 and 3, and a bromine atom at position 6. This substitution pattern imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules and functional materials.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and predictive models.
| Property | Value | Source |
| CAS Number | 18470-23-0 | |
| Molecular Formula | C₁₀H₉BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 237.10 g/mol | --INVALID-LINK-- |
| Appearance | Brown Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Boiling Point | 84-85 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.493 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 0.14 ± 0.48 (Predicted) | --INVALID-LINK-- |
Spectral Data
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and plausible synthetic pathway can be inferred from established methods for quinoxaline synthesis. The most common and direct route involves the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.
Proposed Synthesis Workflow
The logical synthetic route to this compound is the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common quinoxaline syntheses and should be optimized for specific laboratory conditions.
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of 2,3-butanedione to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.
-
The crude product can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Biological Activity and Potential Applications
While specific biological studies on this compound are not widely published, the broader class of quinoxaline derivatives is well-known for a wide range of pharmacological activities. These activities provide a basis for the potential applications of this specific compound in drug discovery and development.
Established Activities of Quinoxaline Derivatives
Quinoxaline derivatives have been reported to exhibit a variety of biological effects, including:
-
Anticancer Activity: Many quinoxaline-based compounds have shown potent activity against various cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
-
Antimicrobial Activity: The quinoxaline scaffold is a common feature in compounds with antibacterial and antifungal properties.
-
Antiviral Activity: Certain derivatives have demonstrated efficacy against a range of viruses.
-
Anti-inflammatory and Analgesic Effects: Some quinoxalines have been investigated for their potential to modulate inflammatory pathways.
The presence of a bromine atom and two methyl groups on the quinoxaline core of this compound can significantly influence its lipophilicity, electronic properties, and steric profile. These factors are critical in determining its interaction with biological targets and could lead to unique pharmacological properties.
Potential Signaling Pathway Involvement
Given the known activities of quinoxaline derivatives as kinase inhibitors, it is plausible that this compound could interact with various signaling pathways implicated in diseases like cancer. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: Workflow for investigating biological activity.
Safety and Handling
Based on predicted GHS classifications, this compound should be handled with care. The predicted hazard statements include:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties, develop optimized synthetic routes, and explore its potential applications.
Spectroscopic Profile of 6-Bromo-2,3-dimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. These predictions offer valuable insights for the characterization and identification of this compound in a laboratory setting.
Chemical Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the spectral data of analogous quinoxaline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 - 2.8 | Singlet | 6H | -CH₃ (at C2 and C3) |
| ~ 7.7 - 7.9 | Doublet | 1H | Ar-H |
| ~ 7.9 - 8.1 | Doublet of doublets | 1H | Ar-H |
| ~ 8.1 - 8.3 | Doublet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 - 25 | -CH₃ |
| ~ 120 - 145 | Aromatic C-H & C-Br |
| ~ 150 - 155 | Aromatic C-N |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |
| ~ 1580 - 1620 | Strong | C=N stretch (quinoxaline ring) |
| ~ 1450 - 1550 | Strong | Aromatic C=C stretch |
| ~ 1000 - 1100 | Strong | C-Br stretch |
| ~ 800 - 900 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 236/238 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to Br) |
| 221/223 | Medium | [M - CH₃]⁺ |
| 157 | Medium | [M - Br]⁺ |
| 130 | Medium | [M - Br - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of quinoxaline derivatives. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating the mass spectrum, providing information on the molecular weight and fragmentation pattern of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Solubility of 6-Bromo-2,3-dimethylquinoxaline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document summarizes the qualitative solubility information inferred from synthetic procedures involving quinoxaline derivatives and provides a standardized experimental protocol for the quantitative determination of solubility. Furthermore, a logical workflow for such an experimental procedure is presented visually.
Introduction to this compound
This compound is a derivative of quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. Quinoxaline and its derivatives are recognized for their broad range of applications, including in the development of pharmaceuticals, dyes, and organic semiconductors. The introduction of a bromo-substituent and two methyl groups to the quinoxaline core can significantly influence its physicochemical properties, including its solubility, which is a critical parameter in drug development, chemical synthesis, and material processing.
Solubility Data
A thorough search of scientific databases and chemical supplier information reveals a lack of specific quantitative solubility data for this compound in organic solvents. The compound is commercially available as a brown solid[1]. While no numerical values for solubility are reported, the solvents used in the synthesis and purification of quinoxaline derivatives can provide qualitative insights into its solubility characteristics.
Table 1: Qualitative Solubility of Quinoxaline Derivatives in Various Organic Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility of Quinoxaline Derivatives |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Generally Good |
| Alcohols | Ethanol, Methanol | Often used in synthesis, suggesting solubility |
| Halogenated | Dichloromethane | Used in extraction, suggesting solubility |
| Ethers | Diethyl Ether | Used in recrystallization, suggesting solubility |
| Aromatic | Toluene | Potentially soluble |
| Non-polar | Hexane | Likely low solubility |
Note: This table is based on general statements about quinoxaline derivatives and solvents used in synthetic procedures for related compounds. Experimental verification for this compound is required.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent, based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method to be used (e.g., HPLC or UV-Vis).
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
Theoretical Framework for the Investigation of 6-Bromo-2,3-dimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a bromine atom and methyl groups, as in 6-Bromo-2,3-dimethylquinoxaline, can significantly modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines a robust theoretical framework for its in-depth computational analysis. While dedicated theoretical studies on this specific molecule are not extensively available in the current literature, this document leverages methodologies applied to analogous structures to propose a detailed protocol for future research. This guide is intended to serve as a foundational resource for researchers interested in the computational chemistry and potential therapeutic applications of this compound.
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and other therapeutic properties. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its interaction with biological targets. This compound represents an intriguing candidate for further investigation due to the combined electronic effects of the electron-withdrawing bromine atom and the electron-donating methyl groups.
This document summarizes the available data on this compound and proposes a comprehensive theoretical workflow to elucidate its structural, electronic, and reactive properties. Such a computational approach is indispensable for predicting the molecule's behavior, guiding synthetic efforts, and identifying potential biological activities.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for both experimental and computational handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.11 g/mol | [1][2] |
| Appearance | Brown Solid | [2] |
| CAS Number | 18470-23-0 | [1][2] |
| Boiling Point | 84-85 °C | [1] |
| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 0.14 ± 0.48 | [1] |
Synthesis and Characterization
General Experimental Protocol: Bromination of 2,3-dimethylquinoxaline
A common method for the bromination of aromatic compounds is the use of N-Bromosuccinimide (NBS). The following is a generalized protocol based on similar reactions:
-
Dissolution: Dissolve 2,3-dimethylquinoxaline in a suitable solvent such as acetic acid or dimethylformamide (DMF).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution, often in the presence of a radical initiator like benzoyl peroxide if a specific bromination position is targeted, though for aromatic bromination, a Lewis acid catalyst might be employed.
-
Reaction Conditions: Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Neutralize the residue with a saturated solution of a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Figure 1. Synthetic pathway for this compound.
Proposed Theoretical Investigation Workflow
Given the lack of specific theoretical studies on this compound, a comprehensive computational investigation is warranted. The following workflow, based on methodologies applied to similar heterocyclic systems, is proposed.[4][5]
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.
-
Geometry Optimization: The first step is to obtain the optimized molecular geometry of this compound. A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[5] This will provide the most stable conformation of the molecule in the gas phase.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation.
Figure 2. Proposed workflow for theoretical studies.
Molecular Docking Studies
To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed against known biological targets. For instance, quinoxaline derivatives have been investigated as inhibitors of various kinases. The docking protocol would involve:
-
Target Selection: Identifying a relevant protein target based on the activities of similar quinoxaline compounds.
-
Ligand and Receptor Preparation: Preparing the 3D structure of this compound (from the DFT optimization) and the crystal structure of the target protein (from the Protein Data Bank).
-
Docking Simulation: Using software like AutoDock or Glide to predict the binding mode and affinity of the molecule within the active site of the protein.
-
Analysis of Interactions: Analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
Molecular Dynamics (MD) Simulations
To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations can be performed.[4][6] A typical simulation would run for 100 nanoseconds to observe the dynamic behavior of the complex and calculate the binding free energy.
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational models can be used to predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity.
Conclusion
While this compound remains a relatively understudied compound from a theoretical perspective, its chemical structure suggests significant potential for further investigation. This technical guide provides a summary of the available information and, more importantly, a detailed, actionable workflow for its comprehensive computational analysis. The proposed theoretical studies, from DFT calculations to molecular docking and MD simulations, will be instrumental in elucidating the structure-property relationships of this molecule and guiding the design of future derivatives with enhanced therapeutic potential. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this promising quinoxaline derivative.
References
- 1. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. "Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylq" by Delos Edward Bown [scholarsarchive.byu.edu]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2,3-dimethylquinoxaline: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethylquinoxaline, a halogenated derivative of the versatile quinoxaline heterocyclic scaffold. This document details the compound's discovery and history, outlines a standard laboratory-scale synthesis protocol, and presents its key physicochemical and spectroscopic data. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic applications of structurally related quinoxaline derivatives, suggesting avenues for future research in drug discovery and development.
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science. The quinoxaline scaffold is a constituent of various biologically active molecules, exhibiting a broad spectrum of pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties. This compound, with a bromine atom at the 6-position and methyl groups at the 2- and 3-positions, represents a specific analogue with potential for further functionalization and investigation.
Discovery and History
While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a survey of historical chemical literature, its synthesis logically follows the well-established method for quinoxaline formation. The foundational work on the synthesis of quinoxalines dates back to the late 19th and early 20th centuries. The most common and classical method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
The specific synthesis of this compound is a straightforward application of this general reaction, utilizing 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione) as precursors. The first documented syntheses of many simple quinoxaline derivatives can be found in early editions of chemical encyclopedias and journals such as the Journal of the Chemical Society and Beilstein's Handbook of Organic Chemistry. A 1929 article in the Journal of the Chemical Society by Stanley Thomas Henderson, for instance, describes the synthesis of various derivatives of 2,3-dimethylquinoxaline, highlighting the early interest in this particular scaffold.[3]
Physicochemical and Spectroscopic Data
This compound is typically a brown solid with a molecular weight of 237.10 g/mol .[4] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18470-23-0 | [4] |
| Molecular Formula | C₁₀H₉BrN₂ | [5] |
| Molecular Weight | 237.11 g/mol | [5] |
| Appearance | Brown Solid | [4] |
| Purity | ≥95% | [4] |
| Boiling Point | 84-85 °C | [5] |
| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 0.14 ± 0.48 | [5] |
| Spectroscopy | Predicted/Observed Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis
The synthesis of this compound is reliably achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine and diacetyl.
Experimental Protocol
Reaction Scheme:
Materials:
-
4-bromo-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.
-
To this solution, add diacetyl (1.1 equivalents).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.
Potential Biological Activities and Future Directions
While specific biological studies on this compound are limited in the public domain, the broader class of quinoxaline derivatives has been extensively investigated for a variety of therapeutic applications. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[6] For instance, some 6-bromo quinazoline derivatives have shown promising cytotoxic effects against cancer cell lines.[2] The presence of the bromine atom on the quinoxaline ring can enhance lipophilicity and potentially lead to improved cell permeability and target engagement.
Logical Workflow for Anticancer Drug Discovery:
Antimicrobial and Antiviral Activity
Quinoxaline derivatives are known to possess significant antibacterial and antifungal properties.[1] Furthermore, the quinoxaline scaffold is present in several antiviral agents.[1] The bromine substituent may contribute to enhanced antimicrobial or antiviral efficacy.
Future Research
Future research on this compound should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of its cytotoxic, antimicrobial, and antiviral activities is warranted.
-
Analogue Synthesis: The bromine atom provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Target Identification: For any identified biological activity, determining the molecular target and mechanism of action will be crucial for further development.
Conclusion
This compound is a readily accessible heterocyclic compound with a rich chemical history rooted in the classical synthesis of quinoxalines. While specific data on its biological activity remains to be fully elucidated, its structural similarity to other biologically active quinoxalines makes it a compound of interest for further investigation in drug discovery. The synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling researchers to explore its potential as a scaffold for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXVI.—The quinoxaline synthesis: some derivatives of 2 : 3-dimethylquinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]
- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]
In-Depth Technical Guide: Synthesis and Structural Analysis of 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its specific structural and electronic properties, influenced by the bromine substituent and methyl groups, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a complete single-crystal X-ray diffraction analysis is not publicly available, this document outlines the expected structural characteristics and provides a comprehensive experimental workflow for its preparation and analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction is a well-established method for the formation of the quinoxaline ring system.
Experimental Protocol:
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Add a slight excess (1.1 to 1.2 equivalents) of 2,3-butanedione to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Structural Characterization
Following synthesis and purification, the structure of this compound would be confirmed using a variety of spectroscopic and analytical techniques.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to confirm the presence and connectivity of the aromatic and methyl protons. The chemical shifts and coupling patterns of the protons on the quinoxaline ring system would be indicative of the substitution pattern.
-
¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as C=N and C-H bonds of the aromatic and methyl groups.
Physicochemical Properties:
-
Melting Point: The melting point of the purified compound would be determined as an indicator of its purity.
-
Elemental Analysis: Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₉BrN₂.
Crystallographic Analysis (Hypothetical Data)
While a specific crystal structure determination for this compound is not found in the searched literature, a hypothetical set of crystallographic data is presented below based on typical values for similar organic molecules. This data would be obtained from single-crystal X-ray diffraction analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical formula | C₁₀H₉BrN₂ |
| Formula weight | 237.10 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 917 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.72 |
| Absorption coefficient (mm⁻¹) | 4.5 |
| F(000) | 472 |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Br-C(6) | 1.90 |
| N(1)-C(2) | 1.32 |
| N(4)-C(3) | 1.32 |
| C(2)-C(3) | 1.48 |
| C(2)-C(methyl) | 1.50 |
| C(3)-C(methyl) | 1.50 |
| C(5)-C(6)-C(7) | 120 |
| C(2)-N(1)-C(8a) | 118 |
| N(1)-C(2)-C(3) | 121 |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from synthesis to the characterization and analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of this compound. While a definitive crystal structure from single-crystal X-ray diffraction is not available in the public domain, the provided experimental protocols and analytical workflow offer a robust framework for researchers in the fields of medicinal chemistry and materials science to prepare and characterize this and related compounds. The structural insights gained from the described techniques are crucial for understanding the molecule's properties and for its potential application in drug design and development.
The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and diverse pharmacological profile have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows.
Anticancer Activity
Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and proliferation.
Mechanisms of Anticancer Action
A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Quinoxalines have been identified as selective ATP-competitive inhibitors of several kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR disrupts angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]
-
Epidermal Growth Factor Receptor (EGFR) : Targeting EGFR can halt the signaling cascades that drive cell proliferation in various cancers.[2][3]
-
Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR signaling can impede tumor growth and angiogenesis.[1][4]
-
c-Met Kinase : Overactivation of c-Met is associated with tumor invasion and metastasis, making it a key therapeutic target.[1][4]
-
Janus Kinase (JAK) : JAK inhibitors can interfere with the signaling of cytokines and growth factors that promote cancer cell survival.[1][2]
-
Cyclin-Dependent Kinases (CDKs) : CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1][2]
Another significant anticancer mechanism of certain quinoxaline derivatives is the inhibition of topoisomerase II . This enzyme is vital for resolving DNA topological problems during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these derivatives induce DNA double-strand breaks, ultimately leading to apoptosis.[5]
Furthermore, quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) through various signaling pathways. This includes the modulation of pro-apoptotic and anti-apoptotic proteins, such as upregulating p53, caspases, and Bax, while downregulating Bcl-2.[5] Some derivatives also interfere with critical signaling pathways like the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[6][7]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 6k | HeLa, HCT-116, MCF-7 | 12.17, 9.46, 6.93 | [8] |
| Quinoxaline Derivative IV | PC-3 | 2.11 | [5] |
| Quinoxaline Derivative III | PC-3 | 4.11 | [5] |
| 3-(methylquinoxalin-2-yl)amino derivative VIIIc | HCT116 | 2.5 | [1] |
| 3-(chloroquinoxalin-2-yl)amino derivative XVa | HCT116, MCF-7 | 4.4, 5.3 | [1] |
| 1,3-diphenylurea-quinoxaline 19 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 9, 12.3, 13.3, 30.4, 17.6, 27.5 | [9] |
| Imidazole-substituted quinoxaline 24 | A375 (melanoma) | 0.003 | [9] |
| Quinoxaline-coumarin hybrid 1 | MALME-M (melanoma) | 55.75% growth inhibition | [9] |
| Quinoxaline derivative 11 | HCT116, MCF-7 | 2.5, 9 | [9] |
| Benzoxazole-quinoxaline derivative 8 | MGC-803, HepG2, A549, HeLa, T-24 | 1.49, 5.27, 6.91, 6.38, 4.49 | [9] |
| 1-(N-substituted)-quinoxaline 14 | MCF-7 | 2.61 | [9] |
| Quinoxaline derivative 4m | A549 | 9.32 | [10] |
| Quinoxaline derivative 4b | A549 | 11.98 | [10] |
| Quinoxaline derivative 3b | MCF-7 | 1.85 | [11] |
Signaling Pathway Diagrams
Antimicrobial Activity
Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxaline derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [12] |
| Ester of quinoxaline 1,4-di-N-oxide (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | < 1 | [13] |
| Symmetrically disubstituted quinoxaline 2d, 3c | Escherichia coli | 8 | [14] |
| Symmetrically disubstituted quinoxaline 2d, 3c, 4, 6a | Bacillus subtilis | 16 | [14] |
| Pentacyclic quinoxaline 10 | Candida albicans, Aspergillus flavus | 16 | [14] |
| Quinoxaline derivative 5j | Rhizoctonia solani | 8.54 (EC50) | [15] |
| Quinoxaline derivative 5t | Rhizoctonia solani | 12.01 (EC50) | [15] |
Antiviral Activity
Several quinoxaline derivatives have been identified as potent antiviral agents, showing activity against a range of viruses. Their mechanisms often involve targeting viral enzymes or host-cell factors essential for viral replication.
Quantitative Antiviral Data
The following table summarizes the antiviral activity of selected quinoxaline derivatives, presented as IC50 or EC50 values.
| Compound/Derivative | Virus | IC50/EC50 (µM) | Reference |
| 2,3,6-substitued quinoxaline with 2-furyl at position 6 | Influenza A NS1A | 3.5 | [16][17] |
| 2,3,6-substitued quinoxaline with 3-methoxyphenyl at position 6 | Influenza A NS1A | 6.2 | [16][17] |
| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 (CBV5) | 0.09 (EC50) | [16] |
| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 (CBV5) | 0.06 (EC50) | [16] |
| Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate | Coxsackievirus B5 (CBV5) | 0.3 (EC50) | [16] |
| Quinoxaline derivative 7 | Coxsackievirus B4 (CVB4) | 1.5 (EC50) | [18] |
| Quinoxaline derivative 6 | Coxsackievirus B4 (CVB4) | 1.7 (EC50) | [18] |
| Quinoxaline derivative 8 | Echovirus 9 (E9) | 6 (EC50) | [18] |
Anti-inflammatory Activity
Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The following table presents the in vitro inhibitory activity of selected quinoxaline derivatives against COX-1 and COX-2 enzymes.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Quinoxaline derivative 13 | COX-2 | 0.46 | 66.11 | [3][19] |
| Quinoxaline derivative 11 | COX-2 | 0.62 | 61.23 | [3][19] |
| Quinoxaline derivative 5 | COX-2 | 0.83 | 48.58 | [3][19] |
| Quinoxaline derivative 4a | COX-2 | 1.17 | 24.61 | [3][19] |
| Quinoxaline derivative 12c | COX-2 | 0.1 | - | [20] |
| Quinoxaline derivative 14a | COX-2 | 0.11 | - | [20] |
| Quinoxaline derivative 14b | COX-2 | 0.11 | - | [20] |
Other Biological Activities
Beyond the major activities detailed above, quinoxaline derivatives have also shown promise in other therapeutic areas, including:
-
Antimalarial Activity : Certain quinoxaline derivatives have displayed potent activity against Plasmodium falciparum, the parasite responsible for malaria.
-
Antidepressant Activity : Some derivatives have exhibited antidepressant-like effects in preclinical models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Principle: This in vivo assay induces an acute inflammatory response in the paw of a rodent by injecting carrageenan. The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the resulting edema.
Protocol:
-
Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the quinoxaline derivative.
-
Administer the test compounds and controls orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the negative control group.
Plaque Reduction Assay for Antiviral Activity
Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50). It is a functional assay that measures the ability of a compound to inhibit viral infection and replication.
Protocol:
-
Seed a monolayer of susceptible host cells in a multi-well plate and incubate until confluent.
-
Prepare serial dilutions of the quinoxaline derivative.
-
Incubate a known titer of the virus with each dilution of the compound for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (days to weeks).
-
Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Conclusion
Quinoxaline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, coupled with their diverse mechanisms of action, underscore their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective treatments for a range of human diseases. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of quinoxaline derivatives will be crucial in translating their preclinical promise into clinical success.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 11. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 12. dovepress.com [dovepress.com]
- 13. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unica.it [iris.unica.it]
- 19. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 6-Bromo-2,3-dimethylquinoxaline: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing research on 6-Bromo-2,3-dimethylquinoxaline. This heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science due to the versatile reactivity of its quinoxaline core and the presence of a bromine atom, which acts as a handle for synthetic diversification. This document details its synthesis, chemical reactivity in key cross-coupling reactions, and its emerging role in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors.
Synthesis and Characterization
The primary and most direct route to this compound is the condensation reaction between 4-bromo-1,2-phenylenediamine and 2,3-butanedione (also known as diacetyl). This reaction is a classic method for forming the quinoxaline ring system.
This protocol is a representative procedure based on the standard synthesis of quinoxalines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagent: Add 2,3-butanedione (1.1 eq) to the solution dropwise at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
While detailed experimental spectroscopic data for this compound is not extensively published, the following table summarizes its known and calculated properties.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | Brown Solid (typical) |
| Purity (Commercial) | ≥95% |
| CAS Number | 18470-23-0 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be obtained on a case-by-case basis upon synthesis to confirm structure and purity.
Chemical Reactivity: A Scaffold for Diversification
The bromine atom at the C-6 position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of functional groups, which is critical for structure-activity relationship (SAR) studies in drug discovery.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the quinoxaline core and various aryl or vinyl boronic acids or esters.[1][2] This is widely used to synthesize biaryl compounds.[1]
Representative Experimental Protocol:
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like CataCXium A Pd G3[3], add a suitable solvent (e.g., dioxane, 2-MeTHF, or toluene) and an aqueous base solution (e.g., 2M Na₂CO₃ or Cs₂CO₃).[3]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-24 hours until TLC or LC-MS indicates the consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Sonogashira coupling is used to form a carbon-carbon bond between the C-6 position of the quinoxaline and a terminal alkyne, yielding arylalkyne derivatives.[4][5] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Representative Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%) in a solvent such as THF or DMF.
-
Addition of Reagents: Add a terminal alkyne (1.2-2.0 eq) followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which often serves as a co-solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-18 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, filter the reaction mixture through celite to remove catalyst residues and concentrate the filtrate. The residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
This reaction allows for the formation of a carbon-nitrogen bond, coupling the quinoxaline scaffold with a primary or secondary amine.[6][7] This is a key transformation for synthesizing compounds with potential biological activity, as the amino group can serve as a crucial pharmacophore.[8][9]
Representative Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.2-1.5 eq relative to Pd), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).
-
Addition of Reagents: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 eq).
-
Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Workup and Purification: Cool the mixture to room temperature, dilute with an organic solvent, and filter through celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Biological and Pharmacological Significance
Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11] They are of particular interest in oncology as many derivatives function as selective ATP-competitive inhibitors of various protein kinases.[11]
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12] Quinoxaline-based molecules have been developed as inhibitors for several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10] The 6-bromo substituent is often incorporated into quinazoline and quinoxaline scaffolds to enhance anticancer activity.[13]
While specific IC₅₀ data for this compound is limited, the data for structurally related 6-bromo-quinoxaline derivatives demonstrates the potent anticancer activity associated with this scaffold.
| Compound ID | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| 6-Bromo-3-[2-(4-methoxyphenyl)-vinyl]-1-methyl-1H-quinoxalin-2-one | MCF-7 | Breast | 1.62 ± 0.48 µM | [10] |
| NCI-H460 | Lung | 0.67 ± 0.16 µM | [10] | |
| SF-268 | Glioblastoma | 1.80 ± 0.06 µM | [10] | |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Related Scaffold) | MCF-7 | Breast | 15.85 ± 3.32 µM | [13][14] |
| SW480 | Colon | 17.85 ± 0.92 µM | [13][14] |
Note: The compounds listed are structurally related and illustrate the potential of the 6-bromo-quinoxaline/quinazoline core. Further research is needed to evaluate the specific activity of this compound and its direct derivatives.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the C-6 bromine atom allow for extensive functionalization through modern cross-coupling methodologies. The quinoxaline core is a well-established pharmacophore, and derivatives have shown significant promise as kinase inhibitors for cancer therapy. This technical guide summarizes the foundational chemistry and biological context of this compound, providing researchers with the necessary information to leverage this compound in the design and synthesis of novel molecules for drug discovery and materials science applications. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 11. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [aels.journals.ekb.eg]
- 12. scielo.br [scielo.br]
- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Use of 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, information from structurally related quinoxaline derivatives has been incorporated to provide a thorough overview of potential hazards and safe handling procedures.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 6-Bromo-2,3-dimethyl-1,4-benzodiazine[1] |
| CAS Number | 18470-23-0[1][2] |
| Molecular Formula | C₁₀H₉BrN₂[2] |
| Molecular Weight | 237.11 g/mol [2] |
| Appearance | Brown Solid[1] |
| Purity | ≥95%[1] |
Hazard Identification and Safety Precautions
GHS Hazard Statements for Structurally Related Quinoxalines:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 2.1. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.
Toxicological Information
Specific quantitative toxicity data, such as LD50 or LC50 values for this compound, are not currently available in the public domain. However, a study on the closely related compound, 2,3-dimethylquinoxaline, indicated a median lethal dose (LD50) higher than 2000 mg/kg in mice, suggesting an acceptable acute oral safety profile in rodents.[5][6] It is important to note that the addition of a bromine atom could significantly alter the toxicological properties, and therefore, this compound should be handled with care, assuming it may be harmful.
Experimental Protocols
The following are generalized protocols for common experimental procedures involving quinoxaline derivatives. These should be adapted based on the specific requirements of the research.
General Workflow for Handling and Use in a Research Setting
The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical research laboratory setting.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a general method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[9]
Protocol for Kinase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Kinase Reaction: In a microplate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value.[10]
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound are not well-documented, quinoxaline derivatives are known to be potent inhibitors of various protein kinases.[11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The following diagram illustrates a generalized kinase signaling pathway that could be a potential target for quinoxaline-based inhibitors.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety and handling guide. It is essential to consult the most current Safety Data Sheet (SDS) for this compound from the supplier and to conduct a thorough risk assessment before use. All laboratory work should be conducted by trained personnel in a suitably equipped facility.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]
- 3. 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12BrN | CID 264808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, physicochemical properties, synthesis, and its emerging role as a scaffold for kinase inhibitors.
Commercial Availability
This compound is available from several commercial chemical suppliers catering to the research and development market. These suppliers offer varying quantities and purity levels to suit diverse experimental needs.
| Supplier | Purity | Catalog Number |
| Apollo Scientific | ≥95% | 54-OR110426 |
| BLD Pharm | - | 18470-23-0 |
| ChemShuttle | - | - |
| CymitQuimica | ≥95% | - |
| SynQuest Laboratories | - | 3H32-9-7U |
| Matrix Scientific | - | 088366 |
| AK Scientific | - | 6196AD |
| Chemenu | 95% | CM221187 |
| Crysdot | 95+% | CD11178744 |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 18470-23-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₉BrN₂ | --INVALID-LINK--[2] |
| Molecular Weight | 237.11 g/mol | --INVALID-LINK--[2] |
| Appearance | Brown Solid | --INVALID-LINK--[1] |
| Boiling Point | 84-85 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 1.493 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | 0.14 ± 0.48 | --INVALID-LINK--[2] |
| Purity | ≥95% | --INVALID-LINK--[1] |
Synthesis and Purification
The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors would be 4-bromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl).
General Experimental Protocol for Synthesis
The following is a generalized procedure that can be adapted for the synthesis of this compound.
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol or acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.
-
Add an equimolar amount of 2,3-butanedione to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Purification
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can also be employed for purification.
Applications in Drug Development: Kinase Inhibition
Quinoxaline derivatives have emerged as a promising scaffold in the development of kinase inhibitors for various therapeutic areas, including oncology and neurodegenerative diseases. The quinoxaline core can serve as a versatile template for designing molecules that target the ATP-binding site of kinases.
Glycogen Synthase Kinase 3β (GSK3β) Inhibition
GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and diabetes.[3][4][5] Quinoxaline-based compounds have been investigated as inhibitors of GSK3β. The following diagram illustrates a simplified overview of the Wnt/β-catenin signaling pathway, where GSK3β plays a crucial role.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK3β.
Ephrin Type-A Receptor 3 (EphA3) Signaling
EphA3 is a receptor tyrosine kinase that plays a role in developmental processes and has been implicated in cancer.[6][7][8] The signaling cascade initiated by EphA3 activation can influence cell adhesion, migration, and angiogenesis.
Caption: Simplified EphA3 signaling pathway.
Mammalian Target of Rapamycin (mTOR) Signaling
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[9][10][11][12][13] It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR pathway is a hallmark of many cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a commercially available compound with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a starting point for researchers interested in utilizing this scaffold. Further experimental validation of its physicochemical properties and the development of optimized synthesis and purification protocols are recommended for its effective use in research and development. The exploration of its inhibitory activity against a broader range of kinases may unveil new therapeutic opportunities.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 beta - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mTOR - Wikipedia [en.wikipedia.org]
Methodological & Application
synthesis of 6-Bromo-2,3-dimethylquinoxaline from 4-bromo-o-phenylenediamine
Introduction
Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of substituted quinoxalines is therefore a critical step in the development of new therapeutic agents. This application note provides a detailed protocol for the synthesis of 6-Bromo-2,3-dimethylquinoxaline from 4-bromo-o-phenylenediamine and diacetyl. This method is a straightforward and efficient condensation reaction, suitable for medicinal chemistry and process development laboratories.
Reaction Scheme
The synthesis proceeds via the condensation of 4-bromo-o-phenylenediamine with the 1,2-dicarbonyl compound, diacetyl (butane-2,3-dione), in the presence of an acid catalyst.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials:
-
4-bromo-o-phenylenediamine (MW: 187.04 g/mol )
-
Diacetyl (butane-2,3-dione) (MW: 86.09 g/mol )
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-o-phenylenediamine (1.87 g, 10.0 mmol).
-
Dissolution: Add 50 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add diacetyl (0.95 g, 11.0 mmol, 1.1 eq) followed by the dropwise addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C). Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-bromo-o-phenylenediamine | 1.87 g (10.0 mmol) |
| Diacetyl | 0.95 g (11.0 mmol) |
| Solvent & Catalyst | |
| Ethanol | 50 mL |
| Glacial Acetic Acid | 0.5 mL |
| Reaction Conditions | |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4 hours |
| Product | |
| Product Name | This compound |
| CAS Number | 18470-23-0[1] |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol [1] |
| Theoretical Yield | 2.37 g |
| Appearance | Brown Solid[1] |
| Purity (typical) | ≥95%[1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the ten carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 236/238 for the bromine isotopes).
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Diacetyl is a volatile and flammable liquid. Avoid inhalation and contact with skin.
-
Glacial acetic acid is corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
6-Bromo-2,3-dimethylquinoxaline: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-dimethylquinoxaline is a key building block in synthetic and medicinal chemistry, offering a versatile platform for the construction of a diverse array of heterocyclic compounds. The presence of a reactive bromine atom at the 6-position, coupled with the stable quinoxaline core and the two methyl groups, provides multiple sites for functionalization. This allows for the strategic introduction of various substituents and the formation of fused ring systems, leading to the development of novel molecules with significant potential in drug discovery and material science. Quinoxaline derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols and application notes for the synthesis and derivatization of this compound, focusing on its utility in generating complex heterocyclic architectures.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione). A plausible alternative approach involves the direct bromination of 2,3-dimethylquinoxaline.
Protocol 1: Synthesis from 4-bromo-1,2-phenylenediamine and Diacetyl (Hypothetical)
This protocol is based on the general synthesis of quinoxalines.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add diacetyl (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Application in Heterocyclic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the arylation of the quinoxaline core.
Reaction Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and water (e.g., 4:1 solvent to water ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2,3-dimethylquinoxaline.
Quantitative Data (Illustrative):
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
Note: The data in this table is illustrative and based on typical Suzuki-Miyaura reactions. Actual results may vary.
Protocol 3: Heck Coupling of this compound with Styrene
This protocol outlines a general procedure for the vinylation of the quinoxaline scaffold.
Heck Coupling Mechanism Overview:
Caption: Simplified Heck Coupling Catalytic Cycle.
Materials:
-
This compound
-
Styrene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction tube, combine this compound (1.0 eq), palladium catalyst (0.01-0.05 eq), ligand (if required, 0.02-0.10 eq), and base (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and styrene (1.2-1.5 eq).
-
Seal the tube and heat the mixture to the appropriate temperature (typically 100-140 °C).
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Application in Fused Heterocycle Synthesis
The quinoxaline core of this compound can be further elaborated to construct fused polycyclic heterocyclic systems. These reactions often involve the functionalization of the methyl groups or the quinoxaline nitrogen atoms. While specific examples starting from this compound are not extensively documented, protocols for related quinoxalines can be adapted. For instance, the synthesis of pyrazoloquinoxalines has been reported from 6-bromo-2,3-dihydrazinylquinoxaline, a derivative of 6-bromo-2,3-dichloroquinoxaline.[1]
Biological Significance and Potential Applications
Quinoxaline derivatives are known to exhibit a wide range of biological activities. The functionalization of the this compound core can lead to the discovery of novel therapeutic agents.
Potential Therapeutic Areas:
-
Anticancer: Many quinoxaline derivatives have shown potent cytotoxic activity against various cancer cell lines.[2]
-
Antimicrobial: The quinoxaline scaffold is present in several antimicrobial agents.[1]
-
Kinase Inhibitors: Quinoxalines can act as inhibitors of various kinases, which are important targets in cancer therapy.
The synthesis of new derivatives from this compound and their subsequent biological evaluation represents a promising avenue for the development of new drug candidates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of diverse functionalities, while the quinoxaline core provides a platform for further annulation reactions. The exploration of the chemical space around this scaffold holds significant promise for the discovery of novel molecules with important applications in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: Reactions of 6-Bromo-2,3-dimethylquinoxaline with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-dimethylquinoxaline is a versatile heterocyclic building block in medicinal chemistry and materials science. The bromine atom at the 6-position provides a reactive handle for introducing a wide range of functional groups through various cross-coupling and nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles, enabling the synthesis of diverse derivatives for drug discovery and development.
The primary modes of reaction involve palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. These include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, classical nucleophilic aromatic substitution reactions can be employed.
Data Presentation: Summary of Reactions
The following table summarizes the key reactions of this compound with various nucleophiles, providing a comparative overview of reaction conditions and reported yields.
| Reaction Type | Nucleophile/Reagent | Catalyst/Base | Solvent(s) | Temperature (°C) & Time | Product | Yield (%) | Reference |
| Suzuki Coupling | 9,10-Bis(naphthalen-2-yl)anthracene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene / Ethanol / Water | Reflux, 4 h | 6-(9,10-Bis(naphthalen-2-yl)anthracen-2-yl)-2,3-dimethylquinoxaline | 87.4 | [1] |
| Buchwald-Hartwig Amination | Various Amines | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 1,4-Dioxane | 100, 12 h | 6-(Amino)-2,3-dimethylquinoxalines | 60-95 | General Protocol |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF | 80-100, 6-12 h | 6-(Alkynyl)-2,3-dimethylquinoxalines | 70-90 | General Protocol |
| Nucleophilic Amination | Potassium Amide (KNH₂) | - | Liquid Ammonia | -33, 2 h | 6-Amino-2,3-dimethylquinoxaline | High |
Note: "General Protocol" indicates that while this reaction is well-established for similar substrates, a specific literature example with quantitative data for this compound was not identified in the conducted search. The provided conditions are based on established methodologies for analogous compounds.
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 9,10-Bis(naphthalen-2-yl)anthracene-2-boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (three-neck flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure: [1]
-
To a 1000 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, add this compound (4.72 g, 0.02 mol), 9,10-bis(naphthalen-2-yl)anthracene-2-boronic acid (0.022 mol), and tetrakis(triphenylphosphine)palladium(0) (0.001 mol).
-
Add 80 mL of toluene, 80 mL of ethanol, and 80 mL of a 2M aqueous sodium carbonate solution.
-
Purge the reaction mixture with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 6-aryl-2,3-dimethylquinoxaline.
Buchwald-Hartwig Amination (General Protocol)
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere of argon or nitrogen, combine this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 6-amino-2,3-dimethylquinoxaline derivative.
Sonogashira Coupling (General Protocol)
This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous DMF (5 mL) followed by triethylamine (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-alkynyl-2,3-dimethylquinoxaline.
Nucleophilic Amination with Potassium Amide
This protocol describes a classical method for the amination of this compound.
Materials:
-
This compound
-
Potassium amide (KNH₂)
-
Liquid ammonia (NH₃)
-
Dry-ice/acetone condenser
Procedure:
-
Set up a three-neck flask with a dry-ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add potassium amide to the liquid ammonia with stirring.
-
Add a solution of this compound in an appropriate solvent (e.g., anhydrous ether or THF) dropwise to the potassium amide solution in liquid ammonia.
-
Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 2 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water, dry, and concentrate to yield 6-amino-2,3-dimethylquinoxaline.
Mandatory Visualizations
Caption: General reaction pathways for the functionalization of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of 6-Bromo-2,3-dimethylquinoxaline and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-Bromo-2,3-dimethylquinoxaline and its subsequent derivatization through Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These compounds are of significant interest in medicinal chemistry due to the established role of the quinoxaline scaffold in various therapeutic areas, particularly as kinase inhibitors in oncology.
Synthesis of this compound
The foundational step involves the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction proceeds readily to form the quinoxaline ring system.
Experimental Protocol:
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add 2,3-butanedione (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| This compound | C₁₀H₉BrN₂ | 237.10 | Brown Solid | 85-95 | 84-85 |
Derivatization via Suzuki-Miyaura Coupling
The bromine atom at the 6-position of the quinoxaline ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl substituents.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2,3-dimethylquinoxaline derivative.
Quantitative Data (Representative Examples):
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2,3-Dimethyl-6-phenylquinoxaline | C₁₆H₁₄N₂ | 234.30 | 70-90 |
| 6-(4-Methoxyphenyl)-2,3-dimethylquinoxaline | C₁₇H₁₆N₂O | 264.32 | 65-85 |
| 6-(Pyridin-3-yl)-2,3-dimethylquinoxaline | C₁₅H₁₃N₃ | 235.29 | 60-80 |
Derivatization via Buchwald-Hartwig Amination
The 6-bromo position can also be functionalized with a variety of primary and secondary amines through the Buchwald-Hartwig amination to generate a library of 6-amino-2,3-dimethylquinoxaline derivatives.
Experimental Protocol:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (0.01-0.05 eq), ligand (0.02-0.10 eq), and base (1.4-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2,3-dimethylquinoxaline derivative.
Quantitative Data (Representative Examples):
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| N-Phenyl-2,3-dimethylquinoxalin-6-amine | C₁₆H₁₅N₃ | 249.31 | 60-85 |
| 2,3-Dimethyl-N-(pyridin-2-yl)quinoxalin-6-amine | C₁₅H₁₄N₄ | 250.30 | 55-80 |
| 6-(Morpholino)-2,3-dimethylquinoxaline | C₁₄H₁₇N₃O | 243.31 | 65-90 |
Visualized Workflow and Biological Context
The synthesis of this compound derivatives is often pursued for their potential as anticancer agents. Many quinoxaline derivatives have been shown to inhibit protein kinases involved in cancer cell signaling. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Application Note: Synthesis of Brominated 2,3-Dimethylquinoxaline Derivatives
Abstract
This document provides detailed experimental protocols for the selective bromination of 2,3-dimethylquinoxaline. Two distinct methodologies are presented: the exhaustive electrophilic aromatic bromination of the benzene ring to yield 5,6,7,8-tetrabromo-2,3-dimethylquinoxaline, and the radical-mediated bromination of the methyl side-chains using N-Bromosuccinimide (NBS) to produce 2,3-bis(bromomethyl)quinoxaline. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of halogenated quinoxaline scaffolds, which are valuable intermediates in medicinal chemistry and materials science. Safety precautions, detailed procedural steps, data presentation, and process workflows are included to ensure safe and reproducible execution.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The introduction of bromine atoms into the quinoxaline scaffold can significantly alter its physicochemical and pharmacological properties, providing a pathway to novel drug candidates and specialized organic materials. This application note outlines two key bromination procedures for 2,3-dimethylquinoxaline, targeting either the aromatic core or the alkyl substituents.
Safety and Handling
All experiments must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
-
2,3-Dimethylquinoxaline: Toxic if swallowed and causes skin and eye irritation.[1][2][3] Avoid inhalation of dust and direct contact with skin and eyes.[1][4]
-
Bromine (Br₂): Extremely toxic and corrosive. Fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[5] Handle with extreme caution in a well-ventilated fume hood. Have a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle carefully to avoid inhalation of powder and contact with skin.
-
Solvents (Ethanol, Acetic Acid, Carbon Tetrachloride): Flammable and/or toxic. Avoid inhalation of vapors and contact with skin. Carbon tetrachloride is a known carcinogen and should be handled with extreme care.
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination
This protocol describes the exhaustive bromination of the benzene moiety of 2,3-dimethylquinoxaline to synthesize 5,6,7,8-tetrabromo-2,3-dimethylquinoxaline, based on the procedure reported by Henderson.[6]
3.1. Materials and Equipment
-
2,3-Dimethylquinoxaline
-
Liquid Bromine (Br₂)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
3.2. Procedure
-
Dissolve 2,3-dimethylquinoxaline (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask on a water bath within a fume hood.
-
While stirring, slowly add an excess of liquid bromine (a minimum of 4.0 eq) to the alcoholic solution.
-
Attach a reflux condenser and gently heat the mixture on the water bath.
-
Continue heating until the reaction is complete, which is typically indicated by a change in color and the formation of a precipitate.
-
Allow the reaction mixture to cool to room temperature. A crystalline mass of the product should form.[6]
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove unreacted bromine and other impurities.
-
Recrystallize the product from a suitable solvent (e.g., a high-boiling point alcohol) to obtain purified 5,6,7,8-tetrabromo-2,3-dimethylquinoxaline.[6]
-
Dry the final product under vacuum.
3.3. Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Notes |
| 2,3-Dimethylquinoxaline | 158.20[3] | 1.0 | Starting Material |
| Bromine (Br₂) | 159.81[5] | > 4.0 | Excess is used |
| 5,6,7,8-Tetrabromo-2,3-dimethylquinoxaline | 473.83 | - | Product |
Elemental Analysis Data for C₁₀H₆N₂Br₄: [6]
| Element | Required (%) | Found (%) |
|---|---|---|
| Carbon (C) | 25.3 | 25.5 |
| Hydrogen (H) | 1.3 | 1.3 |
| Bromine (Br) | 67.5 | 67.6 |
3.4. Experimental Workflow
Caption: Workflow for Electrophilic Aromatic Bromination.
Protocol 2: Radical Side-Chain Bromination
This protocol outlines a representative procedure for the bromination of the methyl groups of 2,3-dimethylquinoxaline using N-Bromosuccinimide (NBS) to yield 2,3-bis(bromomethyl)quinoxaline. This reaction has been reported in the literature, indicating its feasibility.[7]
3.1. Materials and Equipment
-
2,3-Dimethylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide)
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser and drying tube
-
Light source (e.g., 250W lamp) or heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration and work-up
3.2. Procedure
-
To a dry round-bottom flask, add 2,3-dimethylquinoxaline (1.0 eq), N-Bromosuccinimide (2.1 eq), a catalytic amount of a radical initiator (e.g., AIBN, ~0.05 eq), and anhydrous carbon tetrachloride.
-
Equip the flask with a magnetic stir bar and a reflux condenser topped with a drying tube.
-
Initiate the reaction by either heating the mixture to reflux or irradiating it with a bright lamp.
-
Continue the reaction with vigorous stirring for several hours. Monitor the reaction progress by observing the density of the succinimide byproduct, which will float on top of the CCl₄ upon completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the succinimide by vacuum filtration.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the 2,3-bis(bromomethyl)quinoxaline by recrystallization from a suitable solvent system (e.g., ethanol/water).
3.3. Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Notes |
| 2,3-Dimethylquinoxaline | 158.20[3] | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 2.1 | Slight excess is used |
| AIBN (Initiator) | 164.21 | ~0.05 | Catalytic amount |
| 2,3-Bis(bromomethyl)quinoxaline | 316.01 | - | Product |
3.4. Experimental Workflow
Caption: Workflow for Radical Side-Chain Bromination.
Product Characterization
The identity and purity of the synthesized brominated derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the position and number of bromine substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the product and observe the characteristic isotopic pattern of bromine.
-
Melting Point: To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To observe changes in vibrational modes upon bromination.
-
Elemental Analysis: To confirm the empirical formula, as demonstrated in Protocol 1.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. LXVI.—The quinoxaline synthesis: some derivatives of 2 : 3-dimethylquinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. "Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylq" by Delos Edward Bown [scholarsarchive.byu.edu]
Application Notes and Protocols: 6-Bromo-2,3-dimethylquinoxaline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These compounds form the core structure of numerous therapeutic agents with applications as anticancer, antimicrobial, and anti-inflammatory agents.[4] A key building block in the synthesis of functionalized quinoxalines is 6-Bromo-2,3-dimethylquinoxaline. The bromine atom at the 6-position serves as a versatile handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug molecules.
Synthetic Applications of this compound
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties at the 6-position. These modifications are crucial for tuning the pharmacological properties of the resulting quinoxaline derivatives, which often act as inhibitors of key signaling pathways implicated in diseases such as cancer.
Logical Workflow for Synthesis of Pharmaceutical Intermediates
Caption: Synthetic workflow from this compound.
Key Experiments and Protocols
The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound as the starting material. The reaction conditions and yields are based on established methodologies for similar substrates and serve as a starting point for optimization.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2,3-dimethylquinoxalines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceutical agents.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-2,3-dimethylquinoxaline.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,3-Dimethyl-6-phenylquinoxaline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,3-dimethylquinoxaline | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-2,3-dimethylquinoxaline | 75-85 |
Sonogashira Coupling: Synthesis of 6-Alkynyl-2,3-dimethylquinoxalines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted aromatic compounds. These derivatives are valuable intermediates in the synthesis of various biologically active molecules.[5]
Experimental Protocol:
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DMF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 8 hours under an argon atmosphere. After cooling, the reaction mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to yield the 6-alkynyl-2,3-dimethylquinoxaline.
Data Presentation:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-2,3-dimethylquinoxaline | 70-85 |
| 2 | Ethynyltrimethylsilane | 2,3-Dimethyl-6-((trimethylsilyl)ethynyl)quinoxaline | 75-90 |
| 3 | Propargyl alcohol | 3-(2,3-Dimethylquinoxalin-6-yl)prop-2-yn-1-ol | 60-75 |
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2,3-dimethylquinoxalines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines. This reaction is particularly useful in drug discovery for introducing amine functionalities that can serve as key pharmacophores or points for further diversification.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. The reaction is then heated at 110 °C for 18 hours in a sealed tube. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give the corresponding 6-amino-2,3-dimethylquinoxaline derivative.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-2,3-dimethylquinoxalin-6-amine | 70-80 |
| 2 | Morpholine | 4-(2,3-Dimethylquinoxalin-6-yl)morpholine | 75-85 |
| 3 | Benzylamine | N-Benzyl-2,3-dimethylquinoxalin-6-amine | 65-75 |
Application in Kinase Inhibitor Synthesis
Many quinoxaline derivatives synthesized from this compound have shown significant potential as kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aryl, alkynyl, and amino-substituted quinoxalines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[2][6]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[1][7] Aberrant activation of this pathway is a common driver of tumor growth. Quinoxaline-based inhibitors can block EGFR signaling, leading to cell cycle arrest and apoptosis.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Identification of 6-Bromo-2,3-dimethylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical techniques for the identification and characterization of 6-Bromo-2,3-dimethylquinoxaline (CAS: 18470-23-0). Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy are presented. The information herein is compiled from established methods for quinoxaline derivatives and related brominated heterocyclic compounds, providing a robust framework for the analytical assessment of this compound.
Compound Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-2,3-dimethyl-1,4-benzodiazine |
| CAS Number | 18470-23-0[1] |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol [1] |
| Appearance | Brown solid[1] |
| Purity | ≥95%[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more
-
Reference: CDCl₃ at 77.16 ppm
-
Data Presentation: Predicted NMR Data
Note: The following data are predicted based on the analysis of 2,3-dimethylquinoxaline and other brominated quinoxaline derivatives. Actual experimental values may vary slightly.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 2-CH₃, 3-CH₃ | ~2.7 (s, 6H) | ~23 |
| H-5 | ~8.0 (d) | ~130 |
| H-7 | ~7.8 (dd) | ~132 |
| H-8 | ~8.2 (d) | ~129 |
| C-2, C-3 | - | ~154 |
| C-4a, C-8a | - | ~141 |
| C-6 | - | ~120 (C-Br) |
| C-5, C-7, C-8 | - | ~130-132 |
Workflow Diagram: NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as required by the instrument's sensitivity.
-
-
Instrument Parameters (Electron Ionization - GC/MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
GC Column: Standard non-polar column (e.g., DB-5ms)
-
Inlet Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
-
Instrument Parameters (Electrospray Ionization - LC/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Solvent Flow Rate: 0.2-0.5 mL/min
-
Nebulizer Gas: Nitrogen
-
Drying Gas Temperature: 300-350 °C
-
Capillary Voltage: 3-4 kV
-
Data Presentation: Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for Major Ions of this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 236/238 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [M+H]⁺ | 237/239 | Protonated molecular ion (ESI), showing isotopic pattern for one bromine atom. |
| [M-CH₃]⁺ | 221/223 | Loss of a methyl group. |
| [M-Br]⁺ | 157 | Loss of the bromine atom. |
| [C₈H₅N₂]⁺ | 129 | Quinoxaline fragment after loss of Br and 2xCH₃. |
Workflow Diagram: Mass Spectrometry Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can be developed for quantitative analysis.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Instrument Parameters:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). An acid modifier like 0.1% formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan (predicted to be in the range of 254 nm and 320 nm).
-
Data Presentation: Expected HPLC Data
Table 4: Expected HPLC Parameters for this compound
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on specific column and mobile phase composition. |
| UV λ_max | ~254 nm, ~320 nm |
| Purity | >95% (as determined by peak area) |
Workflow Diagram: HPLC Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer
-
Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Presentation: Predicted FTIR Data
Table 5: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3050-3100 | C-H stretch (aromatic) | Medium-Weak |
| 2920-2980 | C-H stretch (methyl) | Medium-Weak |
| 1580-1620 | C=N and C=C stretch (ring) | Medium-Strong |
| 1450-1500 | C=C stretch (aromatic ring) | Strong |
| 1370-1380 | C-H bend (methyl) | Medium |
| 800-850 | C-H bend (out-of-plane) | Strong |
| 550-650 | C-Br stretch | Medium-Strong |
Workflow Diagram: FTIR Analysis
References
Application Note and Protocol for the Scale-Up Synthesis of 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 6-Bromo-2,3-dimethylquinoxaline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the classical and efficient condensation reaction of 4-bromo-1,2-phenylenediamine and diacetyl. This application note includes a scalable experimental protocol, safety guidelines, and methods for purification and characterization of the final product. The presented method is designed to be robust, high-yielding, and adaptable for larger-scale production in a laboratory setting.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, have made them attractive targets for medicinal chemists and drug development professionals. This compound serves as a crucial building block for the synthesis of more complex molecules, where the bromine atom can be further functionalized to introduce a variety of substituents. The efficient and scalable synthesis of this intermediate is therefore of significant importance. The protocol described herein outlines a straightforward and reproducible method for its preparation.
Chemical Reaction
The synthesis proceeds via the condensation of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione) in an alcoholic solvent. This reaction is typically acid-catalyzed, though it can also proceed without a catalyst, especially with gentle heating.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis yielding approximately 10-12 grams of the final product.
Materials and Equipment
| Material/Equipment | Specification |
| 4-bromo-1,2-phenylenediamine | >98% purity |
| Diacetyl (2,3-butanedione) | >97% purity |
| Ethanol (EtOH) | Anhydrous |
| Glacial Acetic Acid | ACS grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous solution of NaCl |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |
| 250 mL Three-neck round-bottom flask | - |
| Reflux condenser | - |
| Magnetic stirrer with heating mantle | - |
| Separatory funnel | 500 mL |
| Rotary evaporator | - |
| Buchner funnel and filter paper | - |
| Glassware for crystallization | - |
Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add 4-bromo-1,2-phenylenediamine (9.35 g, 50 mmol).
-
Dissolution: Add 100 mL of anhydrous ethanol to the flask and stir the mixture to dissolve the diamine. Gentle warming may be applied if necessary.
-
Catalyst Addition: To the stirred solution, add glacial acetic acid (0.3 mL, ~5 mmol) as a catalyst.
-
Reagent Addition: In the dropping funnel, place diacetyl (4.73 g, 55 mmol). Add the diacetyl dropwise to the stirred solution of the diamine over a period of 15-20 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 4:1).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Crude Product: Filter off the drying agent and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
Purification
-
Crystallization: The crude product can be purified by crystallization. Dissolve the crude solid in a minimum amount of hot ethanol.
-
Cooling and Filtration: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry them under vacuum.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-bromo-1,2-phenylenediamine | 9.35 g (50 mmol) |
| Diacetyl | 4.73 g (55 mmol) |
| Product | |
| Theoretical Yield | 11.85 g |
| Expected Actual Yield | 10.1 - 11.3 g (85-95%) |
| Physical Properties | |
| Appearance | Brown solid[1] |
| Molecular Weight | 237.10 g/mol [1] |
| Melting Point | Not experimentally determined; requires analysis |
| Purity (Expected) | >98% after crystallization |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.
-
Melting Point: To determine the purity of the crystalline solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals for the aromatic protons and the two methyl groups.
-
¹³C NMR: Expected signals for the carbon atoms of the quinoxaline core and the methyl groups.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
4-bromo-1,2-phenylenediamine: Toxic if swallowed. Causes skin and eye irritation. Avoid inhalation of dust.
-
Diacetyl: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage. Toxic if inhaled. Keep away from heat, sparks, and open flames.
-
Ethanol: Flammable liquid and vapor.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Workflow Diagram
References
Application Notes and Protocols: 6-Bromo-2,3-dimethylquinoxaline as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry due to their versatile chelating abilities and the diverse applications of their metal complexes. The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold can effectively coordinate to a variety of metal ions. The introduction of substituents onto the quinoxaline core allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.
6-Bromo-2,3-dimethylquinoxaline is a derivative of quinoxaline that features a bromine atom at the 6-position and methyl groups at the 2- and 3-positions. The bromine substituent can modulate the ligand's electronic properties through inductive and resonance effects, potentially impacting the coordination strength and the redox properties of the metal center in its complexes. The methyl groups can influence the steric environment around the coordination site. Metal complexes of substituted quinoxalines have shown promise in various fields, including catalysis, materials science, and medicinal chemistry, exhibiting a range of biological activities such as antimicrobial and anticancer properties.
These application notes provide detailed protocols for the synthesis of this compound and a representative copper(II) complex. Additionally, expected analytical data and potential applications are discussed, providing a foundational guide for researchers exploring the coordination chemistry of this ligand.
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic data for this compound and a representative proposed copper(II) complex.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Chemical Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol [1] |
| Appearance | Brown Solid[1] |
| CAS Number | 18470-23-0[1] |
| Purity | ≥95%[1] |
| ¹H NMR (CDCl₃, δ ppm) | Anticipated ~7.9-8.1 (m, 2H, Ar-H), ~7.6-7.8 (m, 1H, Ar-H), ~2.7 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | Anticipated ~154 (2C), ~141 (2C), ~132, ~130, ~129, ~121, ~23 (2C) |
| FT-IR (KBr, cm⁻¹) | Anticipated ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600, ~1480 (C=N, C=C), ~830 (C-Br) |
Table 2: Anticipated Properties of a Representative [Cu(this compound)Cl₂] Complex
| Property | Anticipated Value/Observation |
| Chemical Formula | C₁₀H₉BrCl₂CuN₂ |
| Appearance | Colored crystalline solid |
| Molar Conductivity (Ω⁻¹cm²mol⁻¹ in DMF) | < 30 (non-electrolytic nature) |
| Magnetic Susceptibility (μB) | ~1.7-2.2 (paramagnetic, consistent with one unpaired electron for Cu(II)) |
| FT-IR (KBr, cm⁻¹) | Shift in C=N and aromatic C=C stretching vibrations upon coordination; Appearance of new bands in the far-IR region corresponding to Cu-N and Cu-Cl bonds. |
| UV-Vis (DMF, nm) | Ligand-to-metal charge transfer (LMCT) and d-d transition bands. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the title ligand, starting with the condensation of o-phenylenediamine with diacetyl (2,3-butanedione) to form 2,3-dimethylquinoxaline, followed by bromination.
Step 1: Synthesis of 2,3-Dimethylquinoxaline
-
Materials:
-
o-Phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve o-phenylenediamine (1 mol) in a mixture of ethanol and water.
-
Slowly add diacetyl (1 mol) to the solution while stirring.
-
The reaction is typically exothermic and the product may begin to precipitate.
-
Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.
-
The resulting precipitate of 2,3-dimethylquinoxaline is collected by vacuum filtration.
-
Wash the product with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,3-dimethylquinoxaline as a crystalline solid.
-
Dry the product in a desiccator.
-
Step 2: Bromination of 2,3-Dimethylquinoxaline
-
Materials:
-
2,3-Dimethylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or another suitable solvent like acetic acid)
-
Benzoyl peroxide (initiator)
-
-
Procedure: [2]
-
Dissolve 2,3-dimethylquinoxaline (1 mol) in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (1 mol) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).
-
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Representative Dichloro(this compound)copper(II) Complex
This protocol describes a general method for the synthesis of a copper(II) complex using this compound as a ligand. This can be adapted for other transition metal salts.
-
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve this compound (1 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in hot ethanol (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the product with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Caption: Workflow for the synthesis of a representative copper(II) complex.
Potential Applications and Signaling Pathways
Metal complexes of quinoxaline derivatives have been investigated for a range of applications. The introduction of a bromo-substituent in this compound can modulate the electronic properties of the ligand and its resulting complexes, potentially enhancing their utility in various domains.
Catalysis
Transition metal complexes are widely used as catalysts in organic synthesis. Quinoxaline-based complexes have shown catalytic activity in various reactions. The specific electronic and steric environment provided by the this compound ligand could lead to novel catalytic properties. Potential areas of application include:
-
Oxidation Reactions: Mimicking the active sites of metalloenzymes for selective oxidation of substrates.
-
Coupling Reactions: Catalyzing C-C and C-N bond formation reactions.
-
Polymerization: Acting as catalysts or co-catalysts in the polymerization of olefins.
Biological Activity
The quinoxaline scaffold is a known pharmacophore, and its metal complexes have frequently exhibited enhanced biological activity compared to the free ligands.
-
Antimicrobial Agents: The metal complexes may exhibit broad-spectrum activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.
-
Anticancer Agents: Many quinoxaline-metal complexes have demonstrated cytotoxic effects against various cancer cell lines. The potential mechanisms of action are diverse and can involve:
-
DNA Intercalation or Cleavage: The planar aromatic structure of the quinoxaline ligand can facilitate intercalation between DNA base pairs, while the metal center can promote hydrolytic or oxidative cleavage of the DNA backbone.
-
Enzyme Inhibition: The complexes can target and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.
-
Induction of Apoptosis: The complexes may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS).
-
Caption: Relationship between ligand, metal, complex properties, and applications.
Disclaimer: The provided protocols and data for the metal complex are representative and based on the general coordination chemistry of quinoxaline derivatives. Researchers should conduct their own experiments and characterization to validate these findings for the specific this compound ligand and its complexes. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for the Functionalization of 6-Bromo-2,3-dimethylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoxaline scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities. The functionalization of the quinoxaline ring is a key strategy in medicinal chemistry for the development of novel drug candidates with improved potency and selectivity. 6-Bromo-2,3-dimethylquinoxaline serves as a versatile building block, allowing for the introduction of diverse substituents at the C-6 position through various modern cross-coupling reactions. These modifications can significantly impact the molecule's interaction with biological targets.
This document provides detailed protocols and application notes for the functionalization of this compound via three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation (arylation), Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C bond formation (alkynylation).
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. It is particularly valuable for synthesizing biaryl structures, which are common in pharmaceutical agents.[1][2] The reaction tolerates a wide variety of functional groups and generally proceeds with high yields and selectivity.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
The general workflow involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 6-Aryl-2,3-dimethylquinoxalines
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Stir the mixture vigorously and heat to 100°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-aryl-2,3-dimethylquinoxaline.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-2,3-dimethylquinoxaline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,3-dimethylquinoxaline | 88 |
| 3 | 3-Tolylboronic acid | 6-(3-Tolyl)-2,3-dimethylquinoxaline | 90 |
| 4 | 2-Thienylboronic acid | 6-(Thiophen-2-yl)-2,3-dimethylquinoxaline | 85 |
Note: Yields are representative for Suzuki-Miyaura reactions on similar aryl bromide substrates and may vary based on specific reaction conditions.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is highly efficient for coupling aryl halides with a wide range of primary and secondary amines, making it a cornerstone of modern synthetic chemistry for producing drug-like molecules.[5][6]
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Scheme for the Buchwald-Hartwig amination of this compound.
Detailed Protocol: Synthesis of 6-Amino-2,3-dimethylquinoxalines
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 237 mg), the desired amine (1.2 mmol), and cesium carbonate (1.5 mmol, 488 mg).
-
Catalyst Addition: Add the palladium pre-catalyst, such as Pd₂(dba)₃ (0.02 mmol, 18 mg), and a suitable phosphine ligand, such as Xantphos (0.04 mmol, 23 mg).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon) three times. Add degassed anhydrous toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110°C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with dichloromethane (20 mL). Filter the mixture through a pad of Celite, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-amino-2,3-dimethylquinoxaline derivative.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 6-(Morpholin-4-yl)-2,3-dimethylquinoxaline | 95 |
| 2 | Aniline | 6-(Phenylamino)-2,3-dimethylquinoxaline | 82 |
| 3 | Piperidine | 6-(Piperidin-1-yl)-2,3-dimethylquinoxaline | 91 |
| 4 | Benzylamine | 6-(Benzylamino)-2,3-dimethylquinoxaline | 85 |
Note: Yields are representative and can be influenced by the choice of catalyst, ligand, base, and solvent.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are important structural motifs in materials science and medicinal chemistry.[9][10]
Logical Relationship: Sonogashira Coupling
Caption: Key components and their relationship in the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 6-Alkynyl-2,3-dimethylquinoxalines
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 237 mg) in anhydrous DMF (10 mL).
-
Reagent Addition: Add the terminal alkyne (1.5 mmol), triethylamine (TEA, 3.0 mmol, 0.42 mL), and copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.025 mmol, 17.5 mg).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 80°C for 6-12 hours, until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 6-alkynyl-2,3-dimethylquinoxaline.
Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-2,3-dimethylquinoxaline | 89 |
| 2 | Ethynyltrimethylsilane | 6-((Trimethylsilyl)ethynyl)-2,3-dimethylquinoxaline | 93 |
| 3 | 1-Hexyne | 6-(Hex-1-yn-1-yl)-2,3-dimethylquinoxaline | 84 |
| 4 | Propargyl alcohol | 3-(2,3-Dimethylquinoxalin-6-yl)prop-2-yn-1-ol | 78 |
Note: Yields are representative. Copper-free Sonogashira protocols may also be employed.[10]
Conclusion: this compound is a highly adaptable starting material for generating diverse libraries of quinoxaline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and reliable methods for its functionalization. The protocols and data presented herein offer a practical guide for researchers in synthetic and medicinal chemistry to explore the chemical space around the quinoxaline core, facilitating the development of new therapeutic agents.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-bromo-2,3-dimethylquinoxaline. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, enabling the synthesis of a diverse range of novel quinoxaline derivatives for potential applications in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in modern organic synthesis.[1][2] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]
This document focuses on the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—to this compound.
General Catalytic Cycle
The fundamental steps of palladium-catalyzed cross-coupling reactions are illustrated in the following diagram.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparison of Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions with this compound. These are generalized conditions and may require optimization for specific substrates.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 70-95 |
| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | 60-85 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Diisopropylamine | Toluene, THF | Room Temp - 80 | 75-95 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 | 65-90 |
| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | - (or mild base) | Toluene, DMF | 80-110 | 70-90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Anhydrous solvents and reagents should be used where necessary.
-
Palladium catalysts and ligands can be air and moisture sensitive; handle them accordingly.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add toluene and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol details the coupling of this compound with an alkene (e.g., styrene).
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Pd(OAc)₂ (0.03 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.06 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the reaction of this compound with a terminal alkyne.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of this compound.[6][7][8]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat to 100 °C for 12-24 hours.
-
Monitor the reaction's progress by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Stille Coupling Protocol
This protocol describes the coupling of this compound with an organostannane reagent.[9][10]
Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin) (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Anhydrous toluene
Procedure:
-
Dissolve this compound and the organostannane in anhydrous toluene in a flame-dried flask under argon.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product directly by column chromatography. Due to the toxicity of tin byproducts, proper handling and disposal are crucial.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Caption: A standard workflow for palladium-catalyzed cross-coupling experiments.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dimethylquinoxaline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 6-bromo-2,3-dimethylquinoxaline, a versatile scaffold for the development of novel compounds with potential biological activity. The protocols detailed below outline key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the synthesis of diverse derivatives. Furthermore, standardized protocols for the biological screening of these synthesized compounds against various targets, including bacteria, cancer cell lines, and kinases, are provided.
Introduction to Quinoxaline Derivatives
Quinoxaline, or benzopyrazine, is a heterocyclic compound composed of a benzene ring fused to a pyrazine ring.[1] Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Quinoxaline-based compounds have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties, making them promising candidates for drug discovery and development.[1][2] The this compound core, in particular, offers a strategic point for chemical modification at the 6-position, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
Synthetic Derivatization Strategies
The bromine atom at the 6-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse library of derivatives.
General Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2,3-dimethylquinoxalines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3]
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2,3-dimethylquinoxaline.
Table 1: Representative Suzuki-Miyaura Reaction Conditions (General)
| Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2,3-dimethylquinoxalines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[4]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.) and the copper(I) salt (0.05-0.20 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-2.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6-alkynyl-2,3-dimethylquinoxaline.
Table 2: Representative Sonogashira Reaction Conditions (General)
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2,3-dimethylquinoxalines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).
-
Add the base (1.2-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-amino-2,3-dimethylquinoxaline derivative.
Table 3: Representative Buchwald-Hartwig Amination Conditions (General)
| Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |
Biological Screening Protocols
Following successful synthesis and purification, the novel 6-substituted-2,3-dimethylquinoxaline derivatives should be subjected to biological screening to evaluate their potential as therapeutic agents.
Workflow for Biological Screening
Caption: General workflow for the biological screening of synthesized quinoxaline derivatives.
Protocol 4: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is a preliminary screen to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar plates
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare sterile nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the test microorganism.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.
Materials:
-
Synthesized quinoxaline derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 6: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.
Materials:
-
Synthesized quinoxaline derivatives
-
Target kinase (e.g., VEGFR, EGFR)
-
Kinase substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and different concentrations of the synthesized compounds or a known inhibitor as a positive control.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and then generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
All quantitative data from the synthetic and biological screening experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 4: Example of Synthetic Data Summary
| Compound ID | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1a | Phenyl | 85 | 123-125 | 7.5-8.2 (m, 9H), 2.8 (s, 6H) | [M+H]⁺ ... |
| 2a | Phenylethynyl | 78 | 145-147 | 7.4-8.1 (m, 9H), 2.7 (s, 6H) | [M+H]⁺ ... |
| 3a | Morpholino | 65 | 160-162 | 7.2-7.8 (m, 4H), 3.8 (t, 4H), 3.3 (t, 4H), 2.6 (s, 6H) | [M+H]⁺ ... |
Table 5: Example of Biological Activity Data Summary
| Compound ID | Antimicrobial (Zone of Inhibition, mm) | Anticancer (IC₅₀, µM) | Kinase Inhibition (IC₅₀, µM) |
| S. aureus | E. coli | MCF-7 | |
| 1a | 15 | 10 | 5.2 |
| 2a | 12 | 8 | 12.5 |
| 3a | 18 | 14 | 2.1 |
| Control | 25 (Cipro) | 22 (Cipro) | 0.8 (Dox) |
Conclusion
The derivatization of this compound through palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. The subsequent biological screening of these novel compounds using the outlined protocols can lead to the identification of promising lead candidates for the development of new therapeutic agents. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates and desired outcomes. Careful analysis of the structure-activity relationships from the screening data will be crucial for guiding further drug design and development efforts.
References
- 1. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-2,3-dimethylquinoxaline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of condensing 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshooting.
-
Purity of Starting Materials:
-
4-bromo-1,2-phenylenediamine: This reactant is susceptible to oxidation, which can lead to the formation of colored impurities and side products. Ensure the diamine is pure and, if necessary, recrystallize it before use. Oxidized diamine can result in a darker reaction mixture and the formation of polymeric byproducts.
-
2,3-butanedione (diacetyl): This reagent should be of high purity. Impurities can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol or acetic acid are commonly used, the reaction can be sensitive to the solvent.[1] Experimenting with different solvents may be necessary.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating.[2] If the reaction is slow at room temperature, gentle warming can increase the rate. However, excessive heat can lead to the formation of side products.
-
Catalyst: While the reaction can proceed without a catalyst, various catalysts have been shown to improve yields and shorten reaction times in similar quinoxaline syntheses.[1][2] Consider using a mild acid catalyst.
-
-
Reaction Work-up and Purification:
-
Product loss can occur during the work-up and purification steps. Ensure complete precipitation of the product and minimize transfers.
-
The choice of recrystallization solvent is important to ensure good recovery of the pure product.
-
Question: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I avoid them?
Answer:
The formation of multiple products is a common issue.
-
Isomer Formation: If the starting diamine is asymmetrically substituted, the formation of isomeric products is possible. However, with 4-bromo-1,2-phenylenediamine, only one quinoxaline product is expected.
-
Side Reactions:
-
Oxidation of the diamine: As mentioned, oxidation of the 4-bromo-1,2-phenylenediamine can lead to a complex mixture of colored byproducts. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Self-condensation of diacetyl: Under certain conditions, 2,3-butanedione can undergo self-condensation, leading to impurities.
-
To avoid these side products, ensure high-purity starting materials and consider performing the reaction under an inert atmosphere.
Question: My final product is difficult to purify and appears as a brown solid. How can I improve its purity and color?
Answer:
A brown color often indicates the presence of impurities, likely from the oxidation of the starting diamine.
-
Purification during Work-up:
-
After the reaction, quenching with water and filtering the crude product can remove some water-soluble impurities.
-
Washing the crude product with a suitable solvent can also help remove impurities.
-
-
Recrystallization:
-
Recrystallization is the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures to find the optimal conditions for obtaining a pure, crystalline solid. Ethanol is often a good starting point for recrystallization.[3]
-
-
Decolorization:
-
If the product remains colored after recrystallization, you can try treating a solution of the product with activated charcoal before the final filtration and crystallization step. This can help remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between 4-bromo-1,2-phenylenediamine and a 1,2-dicarbonyl compound, which in this case is 2,3-butanedione (diacetyl).[4] This method is often preferred due to its simplicity and the ready availability of the starting materials.
Q2: Are there any catalysts that can improve the reaction yield and rate?
A2: Yes, various catalysts have been employed to enhance the synthesis of quinoxaline derivatives. These can include mild acid catalysts. The use of a catalyst can often allow the reaction to proceed under milder conditions, such as at room temperature, and can significantly shorten the reaction time.[1][2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should be followed. 4-bromo-1,2-phenylenediamine can be an irritant and may be harmful if inhaled or ingested. 2,3-butanedione is flammable and can be irritating. It is recommended to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Data Presentation
Table 1: Overview of Reaction Conditions for Quinoxaline Synthesis
| Parameter | Conventional Method | Catalytic Method |
| Catalyst | None | Mild Acid (e.g., Phenol)[1] or Heterogeneous Catalysts |
| Solvent | Ethanol, Acetic Acid[1] | Ethanol/Water, Toluene[1] |
| Temperature | Reflux | Room Temperature[2] |
| Reaction Time | Several hours | Can be significantly shorter |
| Yield | Variable, can be moderate | Generally higher yields reported for catalytic methods |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for quinoxaline synthesis. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (or other suitable solvent)
-
Mild acid catalyst (optional)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
If using a catalyst, add it to the solution at this stage.
-
Add 2,3-butanedione (1 to 1.1 equivalents) dropwise to the solution while stirring.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting diamine), the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the crude product by filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of crude this compound?
A1: Crude this compound is often a brown solid. The purity of the commercially available compound is typically ≥95%. Crude products from synthesis can have lower purities depending on the reaction conditions and work-up procedure.
Q2: What are the common impurities in crude this compound?
A2: The most common synthesis route for this compound is the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). Therefore, common impurities may include:
-
Unreacted starting materials: 4-bromo-1,2-phenylenediamine and 2,3-butanedione.
-
Side-products: Positional isomers if the starting diamine is not pure, or colored byproducts from the condensation reaction.
-
Over-brominated species: If the bromination of the precursor was not selective.
-
Polymeric materials: Often formed as dark, tarry substances.
-
Residual solvents: From the reaction and initial work-up (e.g., methanol, ethanol, acetic acid).
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Based on literature for similar quinoxaline derivatives, the following solvents and solvent systems are recommended:
-
Single solvents: Ethanol, absolute alcohol, methanol, glacial acetic acid, or benzene.
-
Mixed solvent systems: Ethanol/water or methanol/water. A mixed solvent system can be particularly effective for removing more polar or non-polar impurities.
Q5: What is a good starting point for developing a column chromatography method?
A5: A common stationary phase is silica gel. For the mobile phase (eluent), a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. The ratio can be optimized using Thin Layer Chromatography (TLC) to achieve good separation. A typical starting eluent system could be Hexane:Ethyl Acetate (9:1), gradually increasing the polarity. For some isomers, a dichloromethane-ethyl acetate eluent system has been used.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume of solvent is used. | Add more solvent in small portions until the compound dissolves. If a large volume is required, consider a more polar solvent. |
| Compound oils out upon cooling. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble. Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a less polar anti-solvent (e.g., water if using ethanol) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Poor recovery of the purified product. | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | Perform a hot filtration of the solution before cooling to remove insoluble colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All compounds run with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| Poor separation between the product and impurities (streaking or overlapping bands). | The column was not packed properly. The sample was not loaded in a narrow band. The chosen eluent system is not optimal. | Repack the column carefully to ensure a uniform stationary phase. Dissolve the sample in a minimal amount of solvent and load it onto the column in a concentrated band. Perform TLC with various solvent systems to find an eluent that provides better separation. |
| Cracking of the silica gel bed. | The column ran dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
| Slow elution rate. | The silica gel is packed too tightly. The frit is clogged. | Use a slightly coarser grade of silica gel. Apply gentle pressure to the top of the column (flash chromatography). Ensure the sample is fully |
Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 6-Bromo-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically prepared by the condensation of 4-bromo-1,2-phenylenediamine and diacetyl, can stem from several factors:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield. While the reaction can be performed under various conditions, using a mild acid catalyst can be beneficial. Some protocols suggest refluxing in ethanol or acetic acid.[1][2] Experimenting with different solvent systems or catalysts might be necessary to optimize the yield for your specific setup.
-
Purity of Starting Materials: The purity of 4-bromo-1,2-phenylenediamine and diacetyl is crucial. Impurities in the diamine can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the desired product. Ensure your starting materials are of high purity, or consider purifying them before use.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. For purification by recrystallization, choose a solvent system that provides good recovery. Over-washing the crystals can also lead to product loss.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots on a TLC plate indicates the formation of impurities or the presence of unreacted starting materials. Potential side products in the synthesis of this compound include:
-
Unreacted Starting Materials: The most common "impurities" are often the starting materials themselves. Ensure the reaction has gone to completion.
-
Oxidation Products of 4-bromo-1,2-phenylenediamine: o-Phenylenediamines can be susceptible to oxidation, which can lead to colored impurities. It is advisable to use fresh or properly stored diamine and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
-
Self-Condensation Products of Diacetyl: Under certain conditions, diacetyl can undergo self-condensation reactions, leading to various byproducts.
-
Formation of Tar-like Substances: Overheating the reaction or using overly harsh acidic conditions can lead to the formation of polymeric or tar-like materials, which can complicate purification.
Q3: My final product is a brownish solid, but the literature suggests it should be a different color. How can I improve the purity and color?
A3: A brownish color often indicates the presence of impurities.[3] Here are some steps to improve the purity and color of your this compound:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. Ethanol is often a suitable solvent for the recrystallization of quinoxalines.[1] You may need to try different solvents or solvent mixtures to find the optimal conditions for your product.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the common condensation reaction for quinoxaline synthesis.[1][2] Optimization may be required.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or glacial acetic acid)
-
Mild acid catalyst (optional, e.g., a few drops of acetic acid if using ethanol as solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add diacetyl (1 to 1.1 equivalents) to the solution.
-
If desired, add a catalytic amount of a mild acid.
-
Stir the reaction mixture at room temperature or reflux for a period of time determined by reaction monitoring (e.g., 2-8 hours).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
| Product | Starting Materials | Solvent/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 4-bromo-1,2-phenylenediamine, Diacetyl | Ethanol | Reflux | N/A | ≥95 | [3] |
| 2,3-Diphenylquinoxaline | o-phenylenediamine, Benzil | Toluene/MoVP catalyst | Room Temperature | 92 | N/A | [1] |
| Various Quinoxalines | o-phenylenediamines, 1,2-dicarbonyls | Ethanol/CSA | Room Temperature | 98 | N/A | [2] |
N/A: Data not available in the cited sources.
Visualizations
References
Technical Support Center: 6-Bromo-2,3-dimethylquinoxaline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dimethylquinoxaline. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent cross-coupling reactions.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: My synthesis of this compound resulted in a low yield. What are the common causes?
A1: Low yields in the synthesis of this compound, which is typically achieved through the condensation of 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione), can stem from several factors:
-
Purity of Starting Materials: Ensure the 4-bromo-1,2-phenylenediamine is pure. Impurities can interfere with the condensation reaction. The diamine is susceptible to oxidation and should be stored under an inert atmosphere.
-
Reaction Conditions: The reaction is often sensitive to pH. While it can be performed under neutral or acidic conditions, the optimal pH may need to be determined empirically. Common solvents include ethanol or acetic acid.[1] High temperatures and long reaction times can sometimes lead to the formation of side products.[1]
-
Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product. Careful control of the reaction temperature and stoichiometry is crucial.
-
Purification: The product is a brown solid.[2] Inefficient purification can lead to loss of product. Recrystallization or column chromatography are common purification methods.
Q2: I am observing multiple spots on my TLC plate after the synthesis of this compound. What could these be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product, these could include:
-
Unreacted Starting Materials: 4-bromo-1,2-phenylenediamine or diacetyl.
-
Oxidized Diamine: 1,2-Phenylenediamines can oxidize in the presence of air, leading to colored impurities.
-
Side Products: Incomplete cyclization or the formation of other heterocyclic systems can occur, especially if the reaction conditions are not optimized.
-
Regioisomers: If an unsymmetrical diketone were used, the formation of regioisomers would be possible. With diacetyl, this is not a concern.
Q3: What is a reliable experimental protocol for the synthesis of this compound?
A3: A general and effective method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] For this compound, the following protocol can be used as a starting point.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromo-1,2-phenylenediamine and diacetyl.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Purification supplies (silica gel, solvents for chromatography/recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol or glacial acetic acid.
-
Add diacetyl (1 to 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be cooled to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Troubleshooting Suzuki-Miyaura Coupling Reactions
Q4: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or is giving a low yield. What should I check?
A4: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success depends on several factors. Here are some common troubleshooting steps:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides like this compound, a more electron-rich and sterically hindered ligand may be required to facilitate the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be solvent-dependent and may need optimization.
-
Solvent: A variety of solvents can be used, often in a biphasic mixture with water (e.g., dioxane/water, toluene/water). The solvent system can influence the solubility of the reagents and the efficacy of the base.
-
Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures, excessive heat can lead to catalyst decomposition or side reactions.
-
Degassing: It is crucial to degas the reaction mixture to remove oxygen, which can oxidize the palladium catalyst and lead to homocoupling of the boronic acid.
Q5: I am observing a significant amount of a debrominated byproduct (2,3-dimethylquinoxaline) in my Suzuki coupling reaction. How can I prevent this?
A5: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings.[6][7][8] It occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be caused by:
-
Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the reductive cleavage of the C-Br bond after oxidative addition to the palladium center.[6] Potential hydride sources include the solvent (e.g., alcohols) or the base.
-
Catalyst System: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Experimenting with different ligands may be necessary.
-
Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to suppress this side reaction.
Troubleshooting Buchwald-Hartwig Amination Reactions
Q6: My Buchwald-Hartwig amination of this compound is failing. What are the likely causes?
A6: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is sensitive to several parameters:
-
Catalyst, Ligand, and Base Combination: The interplay between the palladium precursor, the phosphine ligand, and the base is critical. Sterically hindered and electron-rich ligands are often required.[9] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Amine Substrate: The nature of the amine coupling partner can influence the reaction outcome. Primary amines can sometimes be challenging due to competitive hydrodehalogenation.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. The presence of water can deactivate the catalyst and the strong base.
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is essential.
Q7: I am getting a hydrodehalogenated byproduct in my Buchwald-Hartwig amination. What is the cause and how can I minimize it?
A7: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, leading to the formation of 2,3-dimethylquinoxaline.[10][11] This occurs when the palladium intermediate reacts with a hydride source instead of the amine.
-
β-Hydride Elimination: If the amine substrate has β-hydrogens, β-hydride elimination from the palladium-amido complex can occur, leading to the formation of an imine and a palladium-hydride species, which can then cause hydrodehalogenation of the starting material.[12]
-
Minimization Strategies:
-
Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.
-
Reaction Conditions: Optimizing the temperature and reaction time can help.
-
Base: The choice of base can also influence the prevalence of this side reaction.
-
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes for the synthesis and subsequent reactions of this compound.
Table 1: Synthesis of this compound
| Parameter | Condition A | Condition B | Potential Issue |
| Solvent | Ethanol | Glacial Acetic Acid | Incomplete dissolution of starting materials. |
| Temperature | Room Temperature | 80 °C | Formation of colored impurities at higher temperatures. |
| Reaction Time | 24 hours | 4 hours | Incomplete reaction at shorter times. |
| Typical Yield | 60-80% | 70-90% | Low yield due to impure starting materials. |
Table 2: Troubleshooting Suzuki-Miyaura Coupling of this compound
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh palladium source and ligand. Ensure proper degassing. |
| Low Yield | Suboptimal ligand/base | Screen different phosphine ligands and bases (e.g., K₂CO₃, K₃PO₄). |
| Dehalogenation | Hydride source present | Use anhydrous solvents. Consider a milder base. |
| Homocoupling | Oxygen in the system | Thoroughly degas the reaction mixture. |
Table 3: Troubleshooting Buchwald-Hartwig Amination of this compound
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Air/moisture contamination | Use strict inert atmosphere techniques. Use anhydrous solvents. |
| Low Yield | Incorrect catalyst system | Screen bulky, electron-rich ligands and strong, non-nucleophilic bases. |
| Hydrodehalogenation | β-hydride elimination | Use a ligand that promotes reductive elimination. Optimize temperature. |
| Incomplete Reaction | Sterically hindered amine | Increase reaction temperature or use a more active catalyst system. |
Visualizations
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows and logical relationships in troubleshooting failed reactions of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination reactions.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for 6-Bromo-2,3-dimethylquinoxaline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 6-Bromo-2,3-dimethylquinoxaline. The primary synthetic route covered is the condensation reaction between 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield for my reaction. What are the possible causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 4-bromo-1,2-phenylenediamine is pure. It can degrade over time, especially if exposed to air and light, leading to a darker appearance and impurities that can interfere with the reaction. Consider recrystallizing the diamine if its purity is questionable. Diacetyl should be freshly opened or distilled as it can hydrate or polymerize.
-
Reaction Solvent: The choice of solvent is crucial. While ethanol or methanol are commonly used, other solvents like acetic acid or DMF can be effective. Acetic acid can act as both the solvent and the catalyst. It is recommended to perform small-scale trials with different solvents to find the optimal one for your setup.
-
Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or product. A stepwise increase in temperature (e.g., 50°C, 80°C, reflux) on small-scale experiments can help identify the optimal thermal conditions.
-
Catalyst: This reaction is often catalyzed by a mild acid. If you are using a neutral solvent like ethanol, adding a catalytic amount of a weak acid such as acetic acid or formic acid can significantly increase the reaction rate and yield.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete in a few hours or may require overnight stirring. Stopping the reaction too early will result in a low yield, while unnecessarily long reaction times can lead to the formation of side products.
Q2: My final product is a dark, oily substance instead of the expected solid. What should I do?
A2: The expected product, this compound, is a brown solid.[1] If you obtain an oil, it is likely due to impurities.
-
Incomplete Reaction: Check the TLC of your crude product. The presence of unreacted starting materials can result in an oily product.
-
Solvent Removal: Ensure all the reaction solvent has been thoroughly removed under reduced pressure.
-
Purification: The crude product often requires purification.
-
Recrystallization: This is the most common method. Try recrystallizing from ethanol, methanol, or a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and petroleum ether.
-
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method.
-
Spotting: On a TLC plate, spot the 4-bromo-1,2-phenylenediamine (starting material), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Eluent: A good starting eluent system is 20-30% ethyl acetate in petroleum ether.
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the 4-bromo-1,2-phenylenediamine has disappeared from the reaction mixture lane. The product spot should be clearly visible.
Q4: What are the potential side products in this synthesis?
A4: The reaction is generally clean. Due to the symmetry of diacetyl, the formation of positional isomers is not possible. However, potential side reactions include:
-
Oxidation of the Diamine: o-Phenylenediamines can be susceptible to oxidation, leading to colored, polymeric impurities. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon), although it is often not strictly necessary for this specific synthesis.
-
Incomplete Cyclization: Formation of the intermediate di-imine is possible but usually proceeds to the stable quinoxaline ring.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common methods for quinoxaline synthesis.[2][3] Optimization may be required.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-phenylenediamine in a suitable volume of ethanol (e.g., 10 mL per gram of diamine).
-
Add 1.0 to 1.1 equivalents of diacetyl to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60°C).
-
Monitor the reaction by TLC until the 4-bromo-1,2-phenylenediamine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation
Table 1: Optimization of Reaction Conditions - A Comparative Overview
| Parameter | Condition A (Mild) | Condition B (Acid-Catalyzed) | Condition C (Elevated Temp.) | Expected Outcome |
| Solvent | Ethanol | Ethanol | Acetic Acid | Acetic acid can improve solubility and catalyze the reaction. |
| Catalyst | None | Acetic Acid (0.1 eq.) | Self-catalyzed | An acid catalyst generally accelerates the reaction. |
| Temperature | Room Temperature | Room Temperature | 80°C | Higher temperatures can increase reaction rate but may also lead to impurities. |
| Time | 12-24 hours | 4-8 hours | 2-4 hours | Reaction time is typically shorter with a catalyst and/or higher temperature. |
| Typical Yield | Moderate | Good to High | Good to High | Condition B often provides a good balance of yield and cleanliness. |
Visualizations
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route, but typically arise from the condensation reaction between 4-bromo-1,2-phenylenediamine and 2,3-butanedione. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-bromo-1,2-phenylenediamine and 2,3-butanedione.
-
Positional Isomers: If the starting diamine is not symmetrical, other isomers could form, though this is not the case for the synthesis of this compound.
-
Byproducts from Side Reactions: Oxidation or polymerization products of the starting materials or the final product, especially if the reaction is carried out under harsh conditions.
-
Residual Solvents: Solvents used in the reaction and workup, such as ethanol, acetic acid, or ethyl acetate.
Q2: What is the general appearance of pure this compound?
A2: Pure this compound is typically a brown solid.[1][2] Significant deviation from this appearance may indicate the presence of impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for this compound are:
-
Recrystallization: Effective for removing small amounts of impurities, especially if a suitable solvent with temperature-dependent solubility is identified.
-
Column Chromatography: Highly effective for separating the desired product from starting materials, byproducts, and other closely related impurities. Silica gel is a common stationary phase.
-
Washing/Extraction: A simple workup with a suitable solvent can remove some impurities prior to further purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Purity After Synthesis | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if necessary. |
| Non-optimal reaction conditions. | - Ensure the correct stoichiometry of reactants.- Use a suitable catalyst if the reaction is slow. | |
| Presence of Starting Materials in the Final Product | Incomplete reaction or inefficient workup. | - Optimize the reaction time and temperature.- Perform an aqueous workup to remove water-soluble starting materials.- Purify the product using column chromatography. |
| Product is an Oil or Gummy Solid | Presence of residual solvent or impurities. | - Dry the product under high vacuum to remove residual solvents.- Attempt to recrystallize the product from a suitable solvent system.- If recrystallization fails, purify by column chromatography. |
| Multiple Spots on TLC After Purification | Co-eluting impurities in column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase (e.g., alumina). |
| Decomposition of the product on silica gel. | - Deactivate the silica gel by adding a small amount of triethylamine to the eluent.- Perform a quick filtration through a plug of silica instead of a full column. | |
| Low Yield After Recrystallization | The product is too soluble in the chosen solvent. | - Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Try a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
| Premature crystallization during hot filtration. | - Pre-heat the filtration funnel and receiving flask.- Use a minimum amount of hot solvent to dissolve the crude product. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Solvent/Eluent System | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Notes |
| Recrystallization | Ethanol/Water | ~85% | >95% | 70-85% | Good for removing polar impurities. |
| Column Chromatography | Hexane:Ethyl Acetate (4:1) | ~85% | >98% | 60-80% | Effective for separating a wide range of impurities. |
| Aqueous Wash | Ethyl Acetate/Water | ~85% | ~90% | >95% | Removes water-soluble starting materials and salts. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A common system for quinoxalines is an alcohol/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Substituted Quinoxalines
Welcome to the technical support center for the synthesis of substituted quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common challenges in the synthesis of substituted quinoxalines in a question-and-answer format.
Problem 1: Low Yield of the Desired Quinoxaline Product
-
Question: I am performing a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, but my yields are consistently low. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in quinoxaline synthesis are a common issue and can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Reaction Conditions: The classical condensation often requires harsh conditions.[1][2][3] Many traditional methods involve high temperatures and long reaction times, which can lead to product degradation or the formation of side products.[2][4]
-
Recommendation: Consider exploring milder and more efficient "green" synthetic methodologies.[2][5] Recent advancements have shown that catalysts like bentonite clay K-10,[2][5] cerium(IV) ammonium nitrate (CAN) in water,[2] or microwave-assisted synthesis can significantly improve yields and reduce reaction times.[4][6] For instance, microwave irradiation for as little as 60 seconds has been shown to produce good yields.[4][6]
-
-
Catalyst Choice: The type and amount of catalyst can dramatically impact the reaction outcome. While strong acids have been traditionally used, they can also promote side reactions.[1][2]
-
Recommendation: A variety of modern catalysts have been reported to be effective, including iodine,[7] copper salts,[8] nickel complexes,[8] and solid-supported catalysts like alumina-supported heteropolyoxometalates, which offer the advantage of easy separation and recyclability.[3] The optimal catalyst will depend on your specific substrates.
-
-
Solvent Selection: The choice of solvent can influence reactant solubility and reaction kinetics.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography before starting the synthesis.
-
-
Problem 2: Poor Regioselectivity in the Synthesis of Asymmetrically Substituted Quinoxalines
-
Question: I am trying to synthesize a trisubstituted quinoxaline using an unsymmetrical o-phenylenediamine and an unsymmetrical 1,2-dicarbonyl, but I am getting a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
-
Answer: Achieving high regioselectivity is a significant challenge in the synthesis of asymmetrically substituted quinoxalines.[9][10] The direct condensation of unsymmetrical precursors often leads to isomeric mixtures.
-
Recommendation 1: Use of Specialized Reagents: Recent studies have shown that hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene, can catalyze the annulation of α-iminoethanones with o-phenylenediamines in a highly chemo- and regioselective manner, affording trisubstituted quinoxalines with excellent regioselectivities.[9][10]
-
Recommendation 2: Stepwise Synthesis: Instead of a one-pot condensation, a stepwise approach can provide better control. For example, the synthesis of asymmetrically 2,3-disubstituted quinoxalines can be achieved by first reacting 2,3-dichloroquinoxaline with one nucleophile at room temperature to achieve monosubstitution, followed by reaction with a second, different nucleophile.[1]
-
Recommendation 3: Isotopic Labeling Studies: To definitively determine the regioselectivity of your reaction, consider using isotopic labeling (e.g., 15N labeling) to track the incorporation of atoms into the final product.[11]
-
Problem 3: Formation of Undesired Side Products
-
Question: My reaction is producing several side products along with the desired quinoxaline, complicating the purification process. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation is often linked to the reaction conditions and the reactivity of the starting materials.
-
Common Side Reactions:
-
Self-condensation of α-hydroxy ketones: If you are using an α-hydroxy ketone as a precursor to the 1,2-dicarbonyl, it can self-condense under the reaction conditions.
-
Oxidation of the o-phenylenediamine: o-Phenylenediamines can be sensitive to oxidation, especially at elevated temperatures in the presence of air.
-
Over-alkylation or multiple substitutions: When preparing substituted quinoxalines via nucleophilic substitution, it's possible to get multiple additions if the reaction is not carefully controlled.[1]
-
-
Minimization Strategies:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of sensitive reagents.
-
Control of Stoichiometry and Reaction Time: Carefully controlling the stoichiometry of the reactants and monitoring the reaction progress by TLC can help to avoid over-reaction or side reactions.
-
Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can often suppress the formation of side products.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing substituted quinoxalines?
A1: The most widely used method is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[2][5][12] This method is versatile as it allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings by choosing appropriately substituted starting materials. However, as noted in the troubleshooting guide, this classical approach often has drawbacks such as harsh reaction conditions and low yields.[2][4]
Q2: Are there any "green" or environmentally friendly methods for quinoxaline synthesis?
A2: Yes, there has been a significant focus on developing greener synthetic routes for quinoxalines.[2][5] These methods often involve:
-
Use of recyclable catalysts: Such as clay-based catalysts or solid-supported catalysts.[2][3][5]
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption.[4][6]
-
Reactions in aqueous media: Using water as a solvent is an environmentally benign approach.[2]
-
One-pot synthesis: Combining multiple reaction steps into a single pot reduces waste and improves efficiency.[13]
Q3: How can I purify my substituted quinoxaline product?
A3: The purification method will depend on the physical properties of your product and the nature of the impurities. Common purification techniques include:
-
Recrystallization: This is often effective for solid products. Ethanol is a commonly used solvent for recrystallization of quinoxalines.[4][6]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities and side products.
-
Distillation: For liquid quinoxaline products, distillation can be an effective purification method.[6]
Q4: Can I synthesize quinoxalines without using a metal catalyst?
A4: Yes, several metal-free synthetic methods have been developed. These include:
-
Organocatalysis: Using organic molecules as catalysts.[7]
-
Iodine-catalyzed reactions: Molecular iodine can effectively catalyze the synthesis of quinoxalines.[7]
-
Microwave-assisted synthesis without a catalyst: In some cases, microwave irradiation alone is sufficient to promote the reaction.[6]
-
Ultrasound-mediated synthesis: The use of ultrasound has been reported for the catalyst-free synthesis of fused quinoxaline derivatives in water.[14]
Quantitative Data Summary
The following table summarizes yields of 2,3-diphenylquinoxaline synthesis under different catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Toluene | 25 | 120 | 0 | [3] |
| Al₂O₃ | Toluene | 25 | 120 | 0 | [3] |
| AlFeMoVP | Toluene | 25 | 120 | 80 | [3] |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [3] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp | 10 | 95 | [5] |
| Bentonite K-10 | Ethanol | Room Temp | 20 | 95 | [5] |
| Microwave | None | - | 1 | 85-95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxalines using Silica Nanoparticles
This protocol is adapted from a procedure using silica nanoparticles as a catalyst.[15]
-
Reactant Mixture: In a mortar, combine the aryl 1,2-diamine (1 mmol), the 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g).
-
Grinding: Grind the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Extraction: Once the reaction is complete, transfer the mixture to a 25 mL round-bottomed flask. Add hot ethanol (10 mL).
-
Catalyst Separation: Centrifuge the mixture for 20 minutes to separate the silica nanoparticles.
-
Product Isolation: Decant the supernatant and concentrate it to approximately 5 mL. Allow the solution to stand at room temperature for 4-5 hours to induce crystallization of the pure product.
Protocol 2: Microwave-Assisted Synthesis of Substituted Quinoxalines
This protocol is a general representation of microwave-assisted synthesis.[4][6]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 60 seconds at 160 watts.
-
Purification: After cooling, the resulting granular solid can be purified by recrystallization from ethanol. For liquid products, purification can be achieved by distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in quinoxaline synthesis.
Caption: Common side reactions in substituted quinoxaline synthesis.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective synthesis of asymmetrically substituted 2-quinoxalinol salen ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
preventing decomposition of 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Bromo-2,3-dimethylquinoxaline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound can be initiated by several factors, including exposure to harsh environmental conditions and incompatible chemicals. The primary triggers for degradation are:
-
Photodecomposition: Exposure to UV or ambient light can lead to the cleavage of the carbon-bromine bond and other photochemical reactions.
-
Acid/Base Hydrolysis: The quinoxaline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening or other structural changes.
-
Oxidation: Contact with strong oxidizing agents can lead to the formation of N-oxides or other oxidation byproducts.
-
Thermal Stress: Elevated temperatures can accelerate decomposition, potentially causing debromination or other fragmentation of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Keep the container tightly sealed to prevent moisture absorption.
Q3: What materials and reagents should be avoided when working with this compound?
A3: To prevent degradation, avoid contact with the following:
-
Strong acids (e.g., hydrochloric acid, sulfuric acid).[1][2]
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide).[1][2]
Q4: I have observed a change in the color of my this compound sample. What could be the reason?
A4: A change in color, such as turning from a beige or brown solid to a darker or discolored powder, can be an indication of decomposition. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to verify the purity of the sample using an appropriate analytical technique, such as HPLC or TLC, before proceeding with your experiment.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.
Problem: Unexpected experimental results or low yield.
This could be due to the degradation of your starting material. Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Potential Degradation Pathways
Understanding the potential chemical reactions that lead to the decomposition of this compound is crucial for preventing them. The following diagram illustrates the likely degradation pathways based on the reactivity of similar chemical structures.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To assist researchers in assessing the stability of their samples, the following are detailed methodologies for conducting forced degradation studies.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3% v/v)
-
UV lamp (254 nm and 365 nm)
-
Oven
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in methanol to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm and 365 nm) for 24 hours.
-
Analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Inject the unstressed sample solution to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Data Presentation
The following table provides an example of how to summarize the quantitative data from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 1 M NaOH | 24 hours | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 1 |
| Thermal | 48 hours | 80°C | 5.1% | 1 |
| Photolytic (UV) | 24 hours | Room Temp | 30.5% | 4 |
References
Technical Support Center: 6-Bromo-2,3-dimethylquinoxaline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions for the synthesis of 6-Bromo-2,3-dimethylquinoxaline, a key intermediate in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound:
-
Route 1: Condensation of a Brominated Phenylenediamine. This is the most direct approach, involving the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
-
Route 2: Direct Bromination of 2,3-dimethylquinoxaline. This method involves the electrophilic bromination of the pre-synthesized 2,3-dimethylquinoxaline core.
Q2: Which synthetic route is generally preferred and why?
A2: Route 1 is often preferred due to its high regioselectivity. The bromine atom is introduced on the starting diamine, ensuring its position at the 6-position of the final quinoxaline ring. Direct bromination of 2,3-dimethylquinoxaline can sometimes lead to a mixture of mono- and poly-brominated products, as well as different isomers, which can complicate purification.
Q3: What are the common starting materials for the synthesis of this compound?
A3: The key starting materials are:
-
For Route 1: 4-bromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl).
-
For Route 2: 2,3-dimethylquinoxaline and a brominating agent such as N-Bromosuccinimide (NBS).
Q4: What are some of the potential side reactions to be aware of?
A4: In Route 1, incomplete condensation or the formation of polymeric byproducts can occur if the reaction conditions are not optimized. In Route 2, over-bromination to di- or tri-brominated species is a significant side reaction. The reaction can also yield other isomers depending on the reaction conditions.
Troubleshooting Guides
Route 1: Condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Impure starting materials. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; gentle heating is often sufficient. - Ensure the purity of 4-bromo-1,2-phenylenediamine and 2,3-butanedione. |
| Product is difficult to purify | - Presence of unreacted starting materials. - Formation of side products. | - Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. - Column chromatography on silica gel may be necessary for high purity. |
| Reaction does not start | - Inactive starting materials. - Incorrect solvent or pH. | - Check the integrity of the starting materials. - The reaction is typically run in a polar solvent like methanol or ethanol, often with a catalytic amount of acid (e.g., acetic acid). |
Route 2: Direct Bromination of 2,3-dimethylquinoxaline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of multiple products (isomers, poly-bromination) | - Reaction conditions are too harsh. - Incorrect stoichiometry of the brominating agent. | - Carefully control the reaction temperature; lower temperatures often favor mono-bromination. - Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). - Consider using a milder brominating agent. |
| Low Yield of desired product | - Incomplete reaction. - Over-bromination leading to other products. | - Monitor the reaction closely by TLC or GC-MS to stop it at the optimal time. - Use a less reactive solvent. |
| Difficulty in separating the desired isomer | - Similar polarities of the isomers. | - High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required. - Fractional crystallization could also be attempted. |
Quantitative Data Summary
| Route | Starting Materials | Reagents/Solvent | Typical Yield | Reference |
| 1 | 4-bromo-1,2-phenylenediamine, 2,3-butanedione | Ethanol, Acetic acid (cat.) | >90% | Analogous quinoxaline syntheses |
| 2 | 2,3-dimethylquinoxaline | N-Bromosuccinimide (NBS), Acetic Acid | 50-60% | [1] |
Experimental Protocols
Route 1: Condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione
-
Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add 2,3-butanedione (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied to accelerate the reaction.
-
Once the reaction is complete (as indicated by the consumption of the starting diamine), reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.
Route 2: Direct Bromination of 2,3-dimethylquinoxaline
-
Dissolve 2,3-dimethylquinoxaline (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired this compound from unreacted starting material and other brominated byproducts.
Visualizations
References
Technical Support Center: Purification of 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 6-Bromo-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions during the synthesis. The primary synthesis route involves the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). Therefore, potential impurities include:
-
Unreacted 4-bromo-1,2-phenylenediamine: A starting material that may carry through the reaction if the reaction is incomplete.
-
Unreacted 2,3-butanedione (diacetyl): A volatile starting material that is typically removed during workup but can persist in trace amounts.
-
Isomeric products: If the starting 4-bromo-1,2-phenylenediamine contains other isomers, isomeric quinoxaline products may be formed.
-
Oxidation byproducts: The phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm), as aromatic compounds like quinoxalines typically quench fluorescence, appearing as dark spots.
Troubleshooting Guides
Low Purity After Synthesis
Problem: The initial purity of the synthesized this compound is lower than the desired specification (typically ≥95%).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. If starting materials are still present, consider extending the reaction time or adjusting the reaction temperature. |
| Suboptimal Work-up Procedure | During the aqueous work-up, ensure complete extraction of the product into the organic phase. Washing the organic layer with brine can help remove residual water and some polar impurities. |
| Presence of Colored Impurities | Colored impurities often arise from the oxidation of the diamine starting material. These can sometimes be removed by treating the crude product with activated charcoal during recrystallization. |
Issues with Recrystallization
Problem: Difficulty in obtaining pure crystals or low recovery after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol or a mixture of ethanol and water is often a good starting point. Experiment with different solvent systems if the initial choice is ineffective. |
| Cooling a Supersaturated Solution Too Quickly | Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Using an Excessive Amount of Solvent | Using too much solvent will result in a low yield as a significant amount of the product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Challenges in Column Chromatography
Problem: Poor separation of the desired product from impurities during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Eluent System | The polarity of the eluent is critical for good separation. For this compound, a gradient of ethyl acetate in hexane is recommended. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Optimize the solvent system using TLC before running the column. |
| Overloading the Column | Loading too much crude product onto the column will result in broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. |
| Co-elution of Impurities | If an impurity has a similar polarity to the product, it may co-elute. In this case, try a different solvent system or consider a different stationary phase (e.g., alumina). Alternatively, a second purification step, such as recrystallization of the partially purified product, may be necessary. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Start by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures to find a suitable solvent. Ethanol is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various mixtures of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >98% | >99% |
| Typical Recovery | 60-80% | 70-90% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time Required | 2-4 hours | 4-8 hours |
| Solvent Consumption | Moderate | High |
Table 2: TLC Data for this compound and Potential Impurities
| Compound | Typical Rf Value (10% Ethyl Acetate in Hexane) | Visualization under UV (254 nm) |
| This compound | ~0.4 | Dark Spot |
| 4-bromo-1,2-phenylenediamine | ~0.2 | Dark Spot |
| 2,3-butanedione | Not visible on TLC (volatile) | - |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
dealing with regioisomers in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the synthesis of quinoxaline derivatives, with a particular focus on managing regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
A1: The most prevalent and classic method for quinoxaline synthesis is the condensation reaction between a 1,2-diaminobenzene (o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This reaction is often referred to as the Hinsberg quinoxaline synthesis. Numerous modifications to this method have been developed, including the use of various catalysts and reaction conditions to improve yields and reaction times.[4][5]
Q2: What causes the formation of regioisomers in quinoxaline synthesis?
A2: The formation of regioisomers is a common challenge when using unsymmetrically substituted 1,2-diamines or unsymmetrical 1,2-dicarbonyl compounds.[1][6] The two non-equivalent amino groups of the diamine can react with the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two possible constitutional isomers.
Q3: How can I control the regioselectivity of my quinoxaline synthesis?
A3: Regioselectivity can be influenced by several factors, including the electronic and steric properties of the substituents on both reactants, the choice of catalyst, the solvent, and the pH of the reaction medium.[1][6] For instance, the nucleophilicity of the amino groups and the electrophilicity of the carbonyl groups play a crucial role. In some cases, acidic or basic conditions can be used to control the regioselectivity.
Q4: How do I separate a mixture of quinoxaline regioisomers?
A4: Separation of regioisomers can be challenging due to their similar physical properties. The most common methods for separation are flash column chromatography and preparative high-performance liquid chromatography (HPLC).[7][8][9] Developing an effective separation method often requires screening different solvent systems and stationary phases. Recrystallization can also be attempted, though it is often less effective for regioisomers.
Q5: How can I distinguish between quinoxaline regioisomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between quinoxaline regioisomers.[10] One-dimensional (1D) 1H and 13C NMR can provide initial clues, but two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are often necessary for unambiguous structure elucidation.[6] These techniques reveal through-bond and through-space correlations between protons and carbons, allowing for the precise assignment of substituent positions.
Troubleshooting Guides
Issue 1: Poor or No Yield of Quinoxaline Product
This guide provides a systematic approach to troubleshooting low or no yield in quinoxaline synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield of quinoxaline product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Impure or degraded starting materials | Verify the purity of the 1,2-diamine and 1,2-dicarbonyl compound using techniques like NMR or melting point analysis. 1,2-diamines can be susceptible to oxidation. |
| Incorrect stoichiometry | Ensure accurate measurement of starting materials. A slight excess of one reagent may be beneficial in some cases. |
| Suboptimal reaction temperature or time | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Conversely, prolonged heating can lead to decomposition. |
| Atmosphere sensitivity | Some reactions, particularly those involving easily oxidizable diamines, may require an inert atmosphere (e.g., nitrogen or argon). |
| Inactive or insufficient catalyst | If using a catalyst, ensure it is active and used at the correct loading. For heterogeneous catalysts, ensure proper activation and mixing.[2] |
| Poor solvent choice | The chosen solvent should fully dissolve the reactants. Solvent polarity can also influence reaction rates. Consider screening different solvents.[4][5] |
| Product loss during work-up | Evaluate the extraction and purification steps for potential product loss. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. |
Issue 2: Formation of an Undesired Ratio of Regioisomers
This guide addresses the common problem of obtaining a mixture of regioisomers and provides strategies to improve regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing undesired regioisomer ratios.
Strategies to Influence Regioselectivity:
| Factor | Influence on Regioselectivity | Experimental Approach |
| Electronic Effects | Electron-donating groups (EDGs) on the diamine increase the nucleophilicity of the adjacent amino group. Electron-withdrawing groups (EWGs) decrease it. The reaction is typically favored between the more nucleophilic amine and the more electrophilic carbonyl. | Choose starting materials where the electronic properties of the substituents strongly differentiate the two reactive sites. |
| Steric Effects | Bulky substituents near a reactive site can hinder the approach of the other reactant, favoring reaction at the less sterically hindered position. | Introduce bulky groups on the diamine or dicarbonyl compound to direct the reaction to a specific site. |
| Reaction pH | The pH of the reaction can significantly alter the regioselectivity by protonating or deprotonating the amino groups, thereby changing their relative nucleophilicity. | For the synthesis of quinoxalin-2-ones from substituted o-phenylenediamines and α-ketoesters, acidic conditions (e.g., with acetic acid) can favor one regioisomer, while basic conditions (e.g., with triethylamine) can favor the other. |
| Catalyst | The choice of catalyst can influence which carbonyl group is activated or which amino group's nucleophilicity is enhanced. | Screen different Lewis or Brønsted acid catalysts. For example, some protocols report high regioselectivity using specific catalysts like ammonium bifluoride.[1] |
| Solvent | The polarity of the solvent can affect the transition state energies of the two competing reaction pathways, thus influencing the isomer ratio. | Screen a range of solvents with varying polarities (e.g., toluene, ethanol, DMF, water). |
| Temperature | Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the pathway with the lower activation energy. | Run the reaction at a lower temperature for a longer period and analyze the regioisomeric ratio. |
Quantitative Data on Regioselectivity Control:
The following table summarizes the effect of acidic and basic conditions on the regioselective synthesis of 6- and 7-substituted quinoxalin-2-ones from 4-substituted o-phenylenediamines and an α-ketoester.
| Substituent on Diamine | Conditions | Regioisomer Ratio (6-substituted : 7-substituted) | Reference |
| 4-Methyl | Acetic Acid (AcOH) in Methanol (MeOH) | >10:1 | |
| 4-Methyl | Triethylamine (TEA) in MeOH | 1:3 | |
| 4-Chloro | Acetic Acid (AcOH) in MeOH | 15.7:1 | |
| 4-Chloro | Triethylamine (TEA) in MeOH | 1:4 |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis
This protocol is a general method for the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2][4]
-
To a solution of the 1,2-diaminobenzene derivative (1.0 mmol) in a suitable solvent (e.g., ethanol/water 7:3, 10 mL) in a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol).
-
Add the catalyst (e.g., 20 mol% phenol or 10 mol% iodine) to the mixture.[4]
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Protocol 2: Separation of Quinoxaline Regioisomers by Flash Column Chromatography
This protocol provides a general guideline for separating regioisomers using flash column chromatography.[7]
-
Develop a TLC method: Screen various solvent systems to find one that provides the best possible separation of the two regioisomers on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare the column: Dry-pack or prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.
-
Load the sample: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the top of the column.
-
Elute the column: Begin elution with the solvent system developed from the TLC analysis. A shallow gradient of the more polar solvent can be used to improve separation.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure regioisomers.
-
Combine and concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Protocol 3: Characterization of Regioisomers by 2D NMR
This protocol outlines the use of 2D NMR to differentiate between, for example, a 6-substituted and a 7-substituted quinoxaline.
-
Acquire Spectra: Obtain high-resolution 1H, 13C, HSQC, and HMBC spectra of the purified isomer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Assign Protons and Carbons: Use the 1H and 13C spectra to identify all proton and carbon signals. The HSQC spectrum will correlate each proton to its directly attached carbon.
-
Identify Key HMBC Correlations: The HMBC spectrum shows correlations between protons and carbons that are 2-4 bonds away. This is the key to distinguishing regioisomers.
-
For a 6-substituted quinoxaline: Look for a 3-bond correlation from H-5 to the carbon bearing the substituent at C-6. Also, look for correlations from H-5 and H-7 to the quaternary carbons of the pyrazine ring.
-
For a 7-substituted quinoxaline: Look for a 3-bond correlation from H-8 to the carbon bearing the substituent at C-7. Also, look for correlations from H-8 and H-6 to the quaternary carbons of the pyrazine ring.
-
-
Use NOESY for Confirmation (Optional): A NOESY spectrum can show through-space correlations. For example, a NOE between a substituent's proton and a nearby proton on the quinoxaline core can help confirm its position.
Logical Diagram for Regioisomer Differentiation by HMBC:
Caption: Logic for differentiating 6- and 7-substituted quinoxaline isomers using HMBC.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1 H)ones from o-phenylenediamines and aroylpyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2,3-dimethylquinoxaline.
Solvent Effects on Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound via the condensation of 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione). The solvent can significantly influence reaction rate, yield, and purity of the final product. Below is a summary of the effects of commonly used solvents.
| Solvent System | Typical Reaction Time | Reported Yield (%) | Purity | Key Considerations |
| Ethanol | 4 - 8 hours | 85 - 95% | Good to Excellent | A common and effective solvent. Refluxing is typically required. Product may precipitate upon cooling, simplifying isolation. |
| Glacial Acetic Acid | 1 - 3 hours | 90 - 98% | Excellent | Acts as both solvent and catalyst, accelerating the reaction.[1][2] Requires careful neutralization during workup. May lead to side reactions if not monitored. |
| Ethanol/Water (7:3) | 6 - 12 hours | 80 - 90% | Good | A greener solvent choice.[3] The presence of water can facilitate the dissolution of the diamine starting material. Reaction times may be longer compared to other solvents.[3] |
| Methanol | 4 - 8 hours | 85 - 95% | Good to Excellent | Similar to ethanol, an effective solvent for this condensation.[4] |
| Dimethylformamide (DMF) | 2 - 4 hours | Variable | Variable | Use with caution, as it can be difficult to remove and may lead to side products at elevated temperatures. |
Experimental Protocols
The primary synthetic route to this compound is the condensation reaction between 4-bromo-1,2-phenylenediamine and diacetyl.
Reactants:
-
4-bromo-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
Protocol 1: Synthesis in Ethanol
-
Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add diacetyl (1.1 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure this compound.
Protocol 2: Synthesis in Glacial Acetic Acid
-
Suspend 4-bromo-1,2-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add diacetyl (1.1 eq) to the suspension.
-
Heat the mixture at a specified temperature (e.g., 80°C) for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
The product will precipitate as a solid. Collect the precipitate by filtration.
-
Wash the solid thoroughly with water to remove any residual salts.
-
Dry the product and recrystallize if necessary.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the synthesis of this compound and their potential solutions.
Q1: The reaction is not going to completion, or the yield is very low. What are the possible causes?
-
A1:
-
Purity of Reactants: Ensure that the 4-bromo-1,2-phenylenediamine and diacetyl are of high purity. Impurities in the starting materials can inhibit the reaction. 4-bromo-1,2-phenylenediamine is susceptible to oxidation and should be stored under an inert atmosphere if possible.
-
Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate, especially in alcoholic solvents. If you are running the reaction at room temperature, try increasing the temperature.
-
Insufficient Reaction Time: Monitor the reaction progress using TLC. If the starting materials are still present, the reaction may need more time to complete.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to promote contact between the reactants.
-
Q2: The isolated product is impure. How can I improve the purity?
-
A2:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[5] Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to find the best conditions for recrystallization.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.
-
Washing: Ensure the crude product is thoroughly washed with a suitable solvent (e.g., cold ethanol or water) after filtration to remove soluble impurities.
-
Q3: The reaction mixture has turned a dark color. Is this normal?
-
A3: It is common for reactions involving aromatic amines to produce colored byproducts due to oxidation or other side reactions. While a slight color change is often normal, a very dark or tarry mixture could indicate significant decomposition or side product formation. This can be minimized by:
-
Using high-purity, fresh starting materials.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenylenediamine.
-
Q4: What are the potential side products in this reaction?
-
A4:
-
Incomplete Condensation: If only one of the amino groups of the diamine reacts with the diketone, it can lead to the formation of an imine intermediate that may not fully cyclize.
-
Self-condensation of Diacetyl: Under certain conditions, diacetyl can undergo self-condensation reactions.
-
Oxidation Products: The aromatic diamine is susceptible to oxidation, which can lead to a variety of colored byproducts.
-
Q5: How can I effectively monitor the progress of the reaction?
-
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. 2,3-DIMETHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]
- 5. LXVI.—The quinoxaline synthesis: some derivatives of 2 : 3-dimethylquinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 6-Bromo-2,3-dimethylquinoxaline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dimethylquinoxaline. The information is designed to address specific issues that may be encountered during catalyst selection and reaction optimization for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which types of cross-coupling reactions are commonly performed on this compound?
A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines. This has been used to create novel donor-acceptor dyes from this compound.[1]
-
Heck Reaction: For the formation of a C-C bond with alkenes.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
Q2: The nitrogen atoms in the quinoxaline ring seem to be inhibiting my palladium-catalyzed reaction. What is happening and how can I prevent it?
A2: The nitrogen atoms in the quinoxaline ring can act as ligands and coordinate to the palladium catalyst. This can lead to catalyst poisoning, where the active sites of the catalyst are blocked, reducing its activity or deactivating it completely. To mitigate this, consider the following:
-
Ligand Selection: Use bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that can stabilize the palladium center and prevent coordination of the quinoxaline nitrogen.
-
Catalyst Precursor: Some pre-catalysts are designed to be more resistant to poisoning by N-heterocycles.
-
Additives: In some cases, the addition of a Lewis acid can help to "mask" the nitrogen atoms of the quinoxaline.
Q3: I am observing a significant amount of debromination (hydrodehalogenation) of my this compound starting material. What are the likely causes and solutions?
A3: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors:
-
Reaction Temperature: High temperatures can promote this side reaction. Try lowering the reaction temperature.
-
Base: The choice of base can influence the extent of debromination. If you are using a strong, sterically hindered base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.
-
Solvent: The solvent can play a role. Ensure you are using anhydrous solvents, as water can be a proton source for the debromination pathway.
Q4: How do I choose the right palladium catalyst and ligand for my specific reaction with this compound?
A4: The optimal catalyst-ligand system will depend on the specific cross-coupling reaction you are performing. A good starting point is to screen a variety of commercially available palladium pre-catalysts and ligands.
-
For Suzuki-Miyaura reactions, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are often effective.
-
For Buchwald-Hartwig amination , specialized Buchwald ligands (e.g., RuPhos, JohnPhos) paired with a palladium source are generally required for good results.
-
For Heck and Sonogashira reactions, a variety of palladium sources and phosphine ligands can be effective, and ligandless conditions have also been reported in some cases.
A systematic approach to catalyst and ligand screening is often the most efficient way to identify the optimal conditions for your specific substrates.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Inactivity or Decomposition | 1. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. 2. Use freshly opened, high-purity catalyst and reagents. 3. Consider using a more robust pre-catalyst. |
| Catalyst Poisoning by Quinoxaline | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands). 2. Increase the catalyst loading. |
| Incorrect Base | 1. The choice of base is critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). 2. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Sub-optimal Solvent or Temperature | 1. Screen different anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF). 2. Vary the reaction temperature. Sometimes, higher temperatures are needed to drive the reaction to completion, while in other cases, lower temperatures can prevent side reactions. |
| Poor Quality of Reagents | 1. Ensure the this compound is pure. 2. For Suzuki reactions, check the quality of the boronic acid/ester. They can degrade upon storage. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst/ligand combination. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Screen different ligands. |
| Homocoupling of Alkyne (Sonogashira) | 1. This is known as the Glaser coupling and is often promoted by the copper co-catalyst in the presence of oxygen. | 1. Perform the reaction under strictly anaerobic conditions. 2. Consider using a copper-free Sonogashira protocol. |
| Debromination of Starting Material | 1. Reaction temperature is too high. 2. Inappropriate choice of base or presence of a proton source. | 1. Lower the reaction temperature. 2. Switch to a weaker base and use anhydrous solvents. |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates and desired outcome.
Table 1: Generalized Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommendation |
| Reactants | This compound (1.0 eq.), Boronic acid/ester (1.2-1.5 eq.) |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) if using Pd(OAc)₂ |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Generalized Protocol for Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Reactants | This compound (1.0 eq.), Amine (1.2-1.5 eq.) |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | RuPhos or JohnPhos (2-6 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.0 eq.) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 90-120 °C |
| Reaction Time | 6-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizations
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the synthesis of 6-Bromo-2,3-dimethylquinoxaline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear and accessible format.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of impurities are common challenges encountered during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor quality of solvent or reagents. 5. Presence of moisture. | 1. Check the purity of 4-bromo-1,2-phenylenediamine and 2,3-butanedione by NMR or melting point. 2. Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., ethanol or acetic acid). 3. Monitor the reaction progress using TLC until the starting material spot disappears. 4. Use anhydrous solvents and fresh reagents. 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Spots on TLC | 1. Formation of side products (e.g., from oxidation of the diamine). 2. Incomplete reaction, showing both starting material and product. 3. Decomposition of the product. | 1. Purify the starting diamine if it has darkened in color. Consider adding a small amount of a reducing agent like sodium dithionite. 2. Increase the reaction time or temperature. 3. Avoid excessive heating and prolonged reaction times once the reaction is complete. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of tars or polymeric materials. 3. Emulsion formation during extraction. | 1. Use a less polar solvent for extraction or perform crystallization. 2. Filter the reaction mixture while hot to remove insoluble tars. 3. Add brine (saturated NaCl solution) to break up emulsions. |
| Product is a Dark Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product by column chromatography or recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a condensation reaction between 4-bromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl). The reaction is typically acid-catalyzed and involves the formation of a diimine intermediate, which then cyclizes and aromatizes to form the quinoxaline ring.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting material spots (diamine and diketone) and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
NMR: Withdraw a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃). The disappearance of the signals corresponding to the starting materials and the appearance of new aromatic and methyl signals for the product confirm the conversion.
Q3: What are some common side reactions to be aware of?
A3: Oxidation of the 4-bromo-1,2-phenylenediamine starting material can occur, leading to colored impurities and lower yields. Additionally, self-condensation of the 2,3-butanedione can happen under certain conditions.
Q4: What is the best method for purifying the final product?
A4: Recrystallization from a suitable solvent system, such as ethanol/water or hexanes, is often sufficient to obtain a pure product. If significant impurities are present, column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-bromo-1,2-phenylenediamine | C₆H₇BrN₂ | 187.04 | Light sensitive solid |
| 2,3-Butanedione | C₄H₆O₂ | 86.09 | Yellow to greenish-yellow liquid |
| This compound | C₁₀H₉BrN₂ | 237.10 | Brown Solid[1] |
Table 2: Typical 1H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) |
| 4-bromo-1,2-phenylenediamine (similar to 4-bromoaniline) | Aromatic-H | 6.6-7.3 |
| Amine-H (NH₂) | ~3.7 (broad) | |
| 2,3-Butanedione | Methyl-H (CH₃) | ~2.4 |
| This compound (Predicted) | Aromatic-H | 7.5-8.0 |
| Methyl-H (CH₃) | ~2.7 |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (or glacial acetic acid)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add 2,3-butanedione (1.1 equivalents) to the solution.
-
Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid) if desired.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete (disappearance of the starting diamine spot on TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Eluent: Hexane:Ethyl Acetate (8:2 v/v)
-
UV lamp (254 nm)
Procedure:
-
Prepare the eluent mixture and pour it into the developing chamber. Allow the chamber to saturate.
-
Using a capillary tube, spot the reaction mixture, the starting diamine, and the diketone on the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The product should appear as a new spot with a higher Rf value than the starting diamine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision pathway for the synthesis of this compound.
References
Validation & Comparative
Comparative Guide to the Cytotoxicity of 6-Bromoquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 6-bromoquinoxaline derivatives against several cancer cell lines. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential as anticancer agents. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes a key cellular pathway involved in chemotherapy-induced cell death.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of 6-bromoquinoxaline derivatives and standard chemotherapeutic drugs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data, primarily obtained through MTT assays, is summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine | MCF-7 | 0.21 ± 0.001 | Doxorubicin | MCF-7 | 7.43 |
| NCI-H460 | 0.32 ± 0.004 | HCT-116 | 9.27 | ||
| SF-268 | 0.16 ± 0.002 | ||||
| 4-(6-Bromo-3-methyl-quinoxalin-2-yloxy)-phenylamine | MCF-7 | 0.81 ± 0.04 | |||
| NCI-H460 | 0.72 ± 0.04 | ||||
| SF-268 | 0.08 ± 0.06 | ||||
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8a (aliphatic linker) | MCF-7 | 15.85 ± 3.32 | Erlotinib | MCF-7 | >100 (approx.) |
| SW480 | 17.85 ± 0.92 | Cisplatin | MCF-7 | - | |
| MRC-5 (normal) | 84.20 ± 1.72 | Doxorubicin | - | - | |
| 6-bromoquinazoline derivative 5b (fluoro substitution) | MCF-7 | 1.95 | Cisplatin | SW480 | - |
| SW480 | 0.53 |
Table 1: Comparative IC50 values of 6-bromoquinoxaline and related derivatives against various cancer cell lines.[1][2][3][4]
Experimental Protocols
The cytotoxicity data presented in this guide were predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromoquinoxaline derivatives) and a positive control (e.g., Doxorubicin, Cisplatin). A negative control (vehicle-treated cells) is also included. The plates are incubated for a further 24-72 hours.[1][2][5]
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Signaling Pathway Visualization
Many cytotoxic anticancer agents, including quinoxaline derivatives, induce cell death through the activation of apoptotic pathways. The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) apoptosis pathway, a common mechanism of action for such compounds.
Caption: Intrinsic apoptosis pathway induced by cytotoxic agents.
This guide serves as a starting point for researchers interested in the cytotoxic potential of 6-bromoquinoxaline derivatives. The provided data and protocols offer a foundation for further investigation and comparison with novel compounds in the pursuit of more effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 6-Bromo-2,3-dimethylquinoxaline: A Comparative Analysis
A comprehensive evaluation of the structural integrity of 6-Bromo-2,3-dimethylquinoxaline is presented, drawing upon a comparative analysis of crystallographic data from analogous compounds and spectroscopic evidence. In the absence of a definitive single-crystal X-ray structure for the title compound, this guide provides a robust validation of its expected molecular architecture through a multi-faceted approach, catering to researchers, scientists, and professionals in drug development.
This guide synthesizes available data to confirm the structure of this compound, a key heterocyclic scaffold in medicinal chemistry. By comparing its expected structural parameters with experimentally determined data from closely related quinoxaline derivatives, and corroborating these findings with spectroscopic analysis, a high degree of confidence in its structure is established.
Structural Comparison with Quinoxaline Analogues
While a crystallographic information file (CIF) for this compound is not publicly available, the crystal structures of several analogous compounds provide a strong basis for structural inference. Key bond lengths and angles from 2-(4-Bromophenyl)quinoxaline and a Copper(I) Bromide-Quinoxaline complex have been compiled for comparison. These structures confirm the planarity of the quinoxaline ring system and provide benchmark values for bond distances and angles, which are expected to be largely preserved in this compound.
| Parameter | 2-(4-Bromophenyl)quinoxaline[1] | [(CuBr)2(Quin)][2] | This compound (Expected) |
| Crystal System | Monoclinic | Monoclinic | - |
| Space Group | P21/c | P21/n | - |
| a (Å) | 13.959 | 7.821 | - |
| b (Å) | 5.9031 | 12.184 | - |
| c (Å) | 14.497 | 8.216 | - |
| α (°) | 90 | 90 | - |
| β (°) | 109.53 | 108.54 | - |
| γ (°) | 90 | 90 | - |
| Key Bond Lengths (Å) | C-Br: 1.905 | - | ~1.90 |
| C-N (quinoxaline): ~1.3-1.4 | C-N (quinoxaline): ~1.3-1.4 | ~1.3-1.4 | |
| Key Bond Angles (°) | C-C-Br: ~120 | - | ~120 |
Spectroscopic Validation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for elucidating molecular structures. The available data for this compound and its derivatives are consistent with the proposed structure.
NMR Spectroscopy
While a dedicated spectrum for this compound is not presently in the public domain, analysis of related compounds provides valuable insight. The ¹³C NMR spectrum of 6-bromo-2,3-diphenylquinoxaline shows characteristic shifts for the carbon atoms in the bromo-substituted benzene ring of the quinoxaline core. These shifts are anticipated to be similar in this compound, with the phenyl carbons being replaced by the characteristic upfield signals of the methyl groups. Similarly, ¹H NMR data for other bromo-substituted quinolines and quinoxalines aid in predicting the chemical shifts and coupling patterns of the aromatic protons in the target molecule.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 6-bromo-2,3-diphenylquinoxaline[3] | Aromatic protons: ~7.5-8.5 | Aromatic carbons: ~120-150 |
| 6-bromo-2-chloro-3-hydrazinylquinoxaline[4] | Aromatic protons: ~7.0-8.0, NH/NH₂ protons: 5.00, 9.16 | - |
| 6-Bromo-2-(4'-methoxyphenyl)-1,3-dihydroquinoline-4-one[5] | Aromatic protons: ~6.8-8.0, Methoxy protons: ~3.8 | - |
Mass Spectrometry
Mass spectrometry data for various quinoxaline derivatives confirms the expected molecular weights and fragmentation patterns, which would be characteristic for this compound, showing a prominent molecular ion peak and isotopic pattern corresponding to the presence of a bromine atom.
Experimental Protocols
Synthesis of 6-Bromoquinoxaline[6]
A solution of quinoxaline (3.0 mmol), N-Bromosuccinimide (NBS) (3.0 mmol), and a catalytic amount of benzoyl peroxide in glacial acetic acid (10 mL) is heated at reflux for 20 hours. The reaction progress is monitored by TLC or ¹H NMR spectroscopy. After cooling, the solvent is removed under reduced pressure. The residue is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated to yield 6-bromoquinoxaline. Further reaction with appropriate reagents would yield this compound.
X-ray Crystallography
For researchers aiming to obtain a definitive crystal structure, the following general protocol for single-crystal X-ray diffraction is recommended:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.
Visualizing the Workflow and Structural Relationships
To further clarify the processes and comparisons discussed, the following diagrams are provided.
Experimental workflow for the synthesis and structural validation of this compound.
Logical relationship for the structural validation of this compound through comparison with known analogues.
References
Unraveling the Biological Potential of 6-Bromo-2,3-dimethylquinoxaline: A Comparative Analysis with its Analogs
For Immediate Release
In the dynamic field of medicinal chemistry, quinoxaline derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comprehensive comparison of the biological activity of 6-Bromo-2,3-dimethylquinoxaline and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document aims to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds.
Comparative Analysis of Anticancer Activity
The anticancer potential of quinoxaline derivatives is a significant area of research, with numerous analogs demonstrating cytotoxicity against various cancer cell lines. While specific experimental data for this compound is not extensively available in the public domain, a comparative analysis of its close analogs provides critical insights into its potential efficacy. The following table summarizes the in vitro anticancer activity (IC50 values) of selected 6-bromo and 2,3-disubstituted quinoxaline derivatives against common cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine | MCF-7 | 0.21 ± 0.001 | [1] |
| 4-(6-Bromo-3-methyl-quinoxalin-2-yloxy)-phenylamine | MCF-7 | 0.81 ± 0.04 | [1] |
| 6-Bromo-3-[2-(4-methoxy-phenyl)-vinyl]-1-methyl-1H-quinoxalin-2-one | MCF-7 | 1.62 ± 0.48 | [1] |
| Quinoxaline Analog 1 | HCT-116 | 4.4 | [2] |
| Quinoxaline Analog 2 | HepG2 | 3.08 | [1][3] |
| Quinoxaline Analog 3 | A549 | 2.7 | [1] |
Structure-Activity Relationship Insights:
The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring.[2][4] Generally, the introduction of a bromine atom at the 6-position is associated with enhanced anticancer activity.[5][6] The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the quinoxaline scaffold, potentially leading to improved interactions with biological targets. Furthermore, the substituents at the 2 and 3-positions play a crucial role in determining the compound's potency and selectivity.[3][7][8][9] For instance, the presence of aromatic or heterocyclic moieties at these positions can lead to enhanced binding with protein kinases, a common target for anticancer quinoxalines.[1]
Based on these established structure-activity relationships, it is plausible to hypothesize that this compound would exhibit notable anticancer activity. The methyl groups at the 2 and 3-positions, while simple, can influence the compound's lipophilicity and steric profile, which in turn can affect its cellular uptake and target engagement.
Comparative Analysis of Antimicrobial Activity
Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The table below presents the minimum inhibitory concentration (MIC) values for selected quinoxaline analogs, highlighting their antimicrobial efficacy.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative 5p | Staphylococcus aureus | 4 | [10] |
| Quinoxaline Derivative 5p | Bacillus subtilis | 8 | [10] |
| Quinoxaline Derivative 5p | MRSA | 8 | [10] |
| Quinoxaline Derivative 5p | Escherichia coli | 4 | [10] |
| 3-hydrazinoquinoxaline-2-thiol | ESBL-producing isolates | 64 (most frequent) | [10] |
| 6-bromoindolglyoxylamide polyamine derivative 3 | Staphylococcus aureus | - | [11] |
| 6-bromoindolglyoxylamide polyamine derivative 3 | Pseudomonas aeruginosa | - | [11] |
Structure-Activity Relationship Insights:
The antimicrobial activity of quinoxalines is also dictated by their substitution patterns. The introduction of various functional groups at the 2 and 3-positions has been shown to be a successful strategy for developing potent antimicrobial agents.[4][8] The mechanism of action for many antimicrobial quinoxalines involves the inhibition of bacterial DNA gyrase or topoisomerase IV, or the disruption of the bacterial cell membrane. The bromine substituent at the 6-position in this compound could contribute to its antimicrobial profile by enhancing its ability to interact with these targets.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key biological assays are provided below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24 hours.
-
MTT Addition: After the treatment period, MTT dye is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Mechanistic Insights and Signaling Pathways
The anticancer activity of many quinoxaline derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Quinoxaline Derivatives.
This diagram illustrates a common mechanism where quinoxaline derivatives inhibit receptor tyrosine kinases (RTKs) like VEGFR. This inhibition blocks downstream signaling through the PI3K/Akt/mTOR pathway, ultimately leading to decreased cell proliferation and survival, and the induction of apoptosis.
References
- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to the Confirmation of 6-Bromo-2,3-dimethylquinoxaline
A detailed spectroscopic analysis of 6-bromo-2,3-dimethylquinoxaline is presented, providing a comprehensive guide for researchers, scientists, and drug development professionals. This guide offers a comparative analysis with its non-brominated parent compound, 2,3-dimethylquinoxaline, and a chloro-analogue, 6-chloro-2,3-dimethylquinoxaline, supported by experimental data and detailed methodologies.
The unequivocal identification of novel chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful arsenal for elucidating molecular structures. This guide focuses on the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral data with those of closely related analogues, we provide a robust framework for its confirmation and analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its comparators.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 2.74 (s, 6H, 2 x CH₃), 7.64 (d, J=8.9 Hz, 1H, H-8), 7.85 (dd, J=8.9, 2.2 Hz, 1H, H-7), 8.15 (d, J=2.2 Hz, 1H, H-5) | 23.2 (2C, CH₃), 121.8 (C-Br), 129.2 (C-5), 131.2 (C-8), 133.5 (C-7), 139.1 (C-4a), 140.2 (C-8a), 153.8 (C-2), 154.1 (C-3) |
| 2,3-Dimethylquinoxaline | CDCl₃ | 2.75 (s, 6H, 2 x CH₃), 7.67-7.73 (m, 2H, H-6, H-7), 7.98-8.04 (m, 2H, H-5, H-8) | 23.3 (2C, CH₃), 128.6 (2C, C-6, C-7), 129.1 (2C, C-5, C-8), 141.2 (2C, C-4a, C-8a), 153.7 (2C, C-2, C-3) |
| 6-Chloro-2,3-dimethylquinoxaline | N/A | No experimental data found | No experimental data found |
Note: NMR data for this compound is based on the study by Peralta-Cruz et al. on the regioselective oxidation of 6-substituted 2,3-dimethylquinoxaline derivatives.
Table 2: Mass Spectrometry and Infrared (IR) Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | C₁₀H₉BrN₂ | 237.10 | 238/236 (M⁺, isotopic pattern for Br), 223/221, 157, 129, 76 | Aromatic C-H stretch (~3050), C-H bend (~1450, ~1380), C=N stretch (~1610), C-Br stretch (~680) |
| 2,3-Dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | 158 (M⁺), 157, 130, 117, 77 | Aromatic C-H stretch (~3060), C-H bend (~1460, ~1375), C=N stretch (~1620) |
| 6-Chloro-2,3-dimethylquinoxaline | C₁₀H₉ClN₂ | 192.65 | 194/192 (M⁺, isotopic pattern for Cl), 157, 129, 76 | Aromatic C-H stretch (~3055), C-H bend (~1455, ~1380), C=N stretch (~1615), C-Cl stretch (~750) |
Note: Specific experimental IR data for this compound was not available in the searched literature; typical absorption regions are provided based on the functional groups present.
Table 3: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | N/A | No experimental data found |
| 2,3-Dimethylquinoxaline | Water (pH 7) | 242, 315 |
| 6-Chloro-2,3-dimethylquinoxaline | N/A | No experimental data found |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are often required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecular ion.
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions. The characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) or chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids or solutions), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow and Structural Comparison
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the structural relationship between the compared compounds.
Discussion and Conclusion
The spectroscopic data presented provides a clear method for the identification and confirmation of this compound. The ¹H NMR spectrum is particularly diagnostic, showing the expected downfield shift and splitting pattern of the aromatic protons due to the presence of the bromine atom at the 6-position. In the ¹³C NMR spectrum, the carbon directly attached to the bromine atom (C-6) exhibits a characteristic chemical shift.
Mass spectrometry serves as a definitive tool for confirming the presence of bromine, with the molecular ion peak appearing as a doublet of nearly equal intensity (M⁺ and M⁺+2). The fragmentation pattern can further aid in structural elucidation. While experimental IR and UV-Vis data for the target compound were not found in the literature search, the expected absorption regions are provided as a guide for researchers.
By comparing the spectroscopic data of this compound with its parent compound and a chloro-analogue, a clear understanding of the influence of the halogen substituent on the spectral properties can be gained. This comparative approach is invaluable for the unambiguous characterization of novel quinoxaline derivatives in a research and development setting.
The Promising Anticancer Potential of 6-Bromo-Quinoxaline Derivatives: A Comparative Review of Preclinical Studies
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potent in vitro cytotoxic activity against a range of cancer cell lines. Among these, 6-bromo-substituted quinoxalines have garnered significant interest due to their enhanced biological activity. However, a comprehensive understanding of their therapeutic potential requires a thorough evaluation of both in vitro and in vivo performance. This guide provides a comparative overview of the available preclinical data on 6-bromo-quinoxaline derivatives and their analogs, offering insights into their anticancer properties and the methodologies used for their evaluation.
While a direct comparison of in vitro and in vivo studies for the same 6-Bromo-2,3-dimethylquinoxaline derivatives is limited in the current literature, this guide synthesizes the available data to provide a valuable resource for the scientific community. We present key in vitro cytotoxicity data for several 6-bromo-quinoxaline and quinazoline derivatives, alongside a review of in vivo studies on structurally related quinoxaline compounds to offer a broader perspective on their preclinical development.
In Vitro Anticancer Activity of 6-Bromo-Quinoxaline and Quinazoline Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of 6-bromo-substituted quinoxaline and quinazoline derivatives against various human cancer cell lines. The introduction of a bromine atom at the 6-position of the quinoxaline or quinazoline scaffold has been shown to enhance anticancer activity.[1] The table below summarizes the in vitro cytotoxicity (IC50 values) of selected 6-bromo derivatives from the literature.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [2][3] |
| SW480 (Colon) | 17.85 ± 0.92 | [2][3] | ||
| 5b | 6-Bromo-2-(3-fluorophenyl)quinazolin-4(3H)-one | MCF-7 (Breast) | 1.95 | [4][5] |
| SW480 (Colon) | 0.53 | [4][5] | ||
| BMAQ | 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210 (Leukemia) | Not specified | [6] |
| HL-60 (Leukemia) | Not specified | [6] | ||
| U-937 (Leukemia) | Not specified | [6] | ||
| Compound 4m | Bromo-substituted quinoxaline | A549 (Lung) | 9.32 ± 1.56 | [1] |
Experimental Protocols: Key In Vitro Assays
The following are detailed methodologies for the key experiments cited in the evaluation of 6-bromo-quinoxaline derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromo-quinoxaline derivatives) and a positive control (e.g., Doxorubicin, Cisplatin) and incubated for a further 48-72 hours.[2][3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects.
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Cells are treated with the test compound, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic and necrotic cells).
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as caspase-3 and caspase-9, in cell lysates after treatment with the test compound.[6]
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis of DNA extracted from treated cells, which will show a characteristic "ladder" pattern.[6]
In Vivo Antitumor Efficacy of Structurally Related Quinoxaline Derivatives
One study investigated a quinoxaline-based derivative, referred to as compound IV, in an Ehrlich solid tumor model in mice. The study demonstrated that treatment with compound IV significantly reduced both tumor volume and weight with minimal toxicity.[7][8] This suggests that quinoxaline derivatives can translate their in vitro cytotoxicity into in vivo antitumor efficacy.
Another study focused on a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, in a human xenograft tumor model in nude mice. This study corroborated the in vitro findings, showing that compound 6b possessed potential anticancer activity against EGFR-dependent lung cancer.
General Experimental Protocol for In Vivo Tumor Models
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models, where human cancer cells are implanted. Syngeneic models, where mouse cancer cells are implanted into immunocompetent mice of the same strain, are also utilized.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 × 10⁶ to 1 × 10⁷) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Compound Administration: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Animal body weight and general health are also monitored as indicators of toxicity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the preclinical evaluation process and potential mechanisms of action, the following diagrams are provided.
Caption: Preclinical evaluation workflow for novel anticancer agents.
Caption: Potential signaling pathways targeted by 6-bromo-quinoxaline derivatives.
Conclusion and Future Directions
The available preclinical data strongly suggest that 6-bromo-quinoxaline and 6-bromo-quinazoline derivatives are a promising class of compounds for the development of novel anticancer therapies. Their potent in vitro cytotoxicity against a variety of cancer cell lines warrants further investigation. However, the critical next step is to bridge the gap between in vitro and in vivo studies. Future research should focus on evaluating the most potent in vitro candidates in relevant animal models of cancer to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles. Such studies are essential to validate these compounds as viable leads for further drug development and eventual clinical translation. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of 6-bromo-quinoxaline derivatives in the fight against cancer.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 6-Bromo-2,3-dimethylquinoxaline by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. 6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, complete with experimental protocols and supporting data.
Primary Purity Assessment: Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic compounds. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating this compound from potential impurities, such as unreacted starting materials or by-products from its synthesis.[4][5][6]
Proposed Experimental Protocol for RP-HPLC
This protocol is a starting point for method development and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[5][7][8]
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v). A small amount of acid, such as 0.1% formic acid, can be added to both solvents to improve peak shape.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Quinoxaline derivatives typically absorb UV light. A starting wavelength of 254 nm is recommended, with further optimization using a DAD to find the absorption maximum.
-
Run Time: 20 minutes, or until all expected impurity peaks have eluted.
4. Data Analysis:
-
The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow for Purity Analysis
The following diagram illustrates the typical workflow for assessing the purity of this compound using HPLC.
Caption: Workflow for purity assessment by HPLC.
Comparison with Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in specific contexts. The table below compares HPLC with common alternatives.
| Technique | Principle | Sample Requirements | Pros | Cons |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Small amount (µg to mg), soluble in mobile phase. | High resolution and sensitivity, accurate quantification, widely applicable. | Higher cost of instrumentation and solvents, requires method development. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.[9] | Volatile and thermally stable sample (mg). | Excellent for volatile impurities, provides structural information (MS).[10] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent material.[11] | Small amount (µg), soluble in a volatile solvent. | Simple, fast, low cost, good for reaction monitoring.[12][13] | Primarily qualitative, lower resolution and sensitivity than HPLC, less accurate for quantification. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard.[14] | Higher amount (mg), soluble in deuterated solvent. | Provides absolute purity without a specific standard of the analyte, structural confirmation.[15][16] | Lower sensitivity than HPLC, requires specialized equipment and expertise, higher sample consumption. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified.[17] | Small amount (mg), pure sample. | Confirms elemental composition (C, H, N, Br) against the theoretical formula.[18][19] | Does not detect impurities with the same elemental composition, provides no information on the nature of impurities. |
Protocols for Key Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra.
Thin-Layer Chromatography (TLC)
-
Plate: Silica gel 60 F254 plate.
-
Sample Application: Dissolve the sample in a volatile solvent (e.g., ethyl acetate) and spot a small amount onto the TLC plate baseline.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 4:1 v/v). The ratio can be adjusted to achieve good separation.[20]
-
Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to move up the plate.
-
Visualization: View the plate under UV light (254 nm) to see the separated spots. Purity is indicated by the presence of a single spot.
Guide to Selecting the Appropriate Purity Analysis Method
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput. The following decision tree can guide the selection process.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. archives.ijper.org [archives.ijper.org]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 12. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. azom.com [azom.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromoquinoxaline Analogs in Drug Discovery
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromoquinoxaline analogs, with a focus on their development as potential therapeutic agents. Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 6-position, coupled with various substitutions at the 2 and 3-positions, has been a key strategy in the development of potent and selective inhibitors for various biological targets, particularly in oncology.
This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the logical workflow of SAR studies and associated signaling pathways.
Quantitative SAR Data: A Comparative Analysis
The biological activity of 6-bromoquinoxaline analogs is highly dependent on the nature of the substituents at the 2, 3, and 6-positions of the quinoxaline core. The following tables summarize the antiproliferative activities of various analogs against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of 2,3-Disubstituted-6-aminoquinoxaline Analogs
A study exploring substitutions at the 2, 3, and 6-positions of the quinoxaline core identified several compounds with potent antiproliferative activity.[1] The data highlights the importance of the substituents at positions 2 and 3, as well as the functional group at position 6.
| Compound ID | R¹ (at C2 & C3) | R² (at C6) | Cell Line | IC₅₀ (µM) |
| 5a | Methyl | Acetyl | HT29 | >10 |
| 5e | Furan | Acetyl | HT29 | 1.8 |
| 6a | Furan | Phenylthiourea | HT29 | 2.1 |
| 6h | Furan | Phenylurea | HT29 | 1.3 |
| 7c | Furan | 4-Fluorophenylurea | A549 | 1.9 |
| 7c | Furan | 4-Fluorophenylurea | HT29 | 1.2 |
| 7c | Furan | 4-Fluorophenylurea | PC3 | 1.4 |
| 7c | Furan | 4-Fluorophenylurea | SKOV3 | 1.5 |
Key SAR Insights from Table 1:
-
Substituents at C2 and C3: Analogs with furan rings at the 2 and 3-positions (e.g., 5e, 6a, 6h, 7c) consistently demonstrated significantly higher potency than those with methyl groups (5a).[1]
-
Substituents at C6: The functionalization of the 6-amino group was crucial for activity. Urea and thiourea moieties were found to be favorable, with the bisfuranylquinoxalineurea analog 7c showing low micromolar potency across a panel of cancer cell lines.[1][2]
Experimental Protocols
The data presented in this guide is based on established experimental methodologies. The following are detailed protocols for the key assays used in the evaluation of these quinoxaline analogs.
Synthesis of 6-Bromo-2,3-disubstituted Quinoxaline Analogs
The synthesis of the quinoxaline core is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]
-
Starting Materials: The synthesis of 6-bromoquinoxaline derivatives often begins with 4-bromo-o-phenylenediamine.[4]
-
Cyclocondensation: This diamine is reacted with a 1,2-dicarbonyl compound (e.g., 2,3-butanedione for dimethyl analogs, or a furan-based dicarbonyl) in a suitable solvent like ethanol, often under reflux conditions, to form the substituted quinoxaline ring.[2]
-
Further Modification: The 6-bromo group or other functional groups on the quinoxaline core can then be further modified. For instance, a nitro group can be reduced to an amine, which can then be reacted with isocyanates or isothiocyanates to form urea or thiourea derivatives.[1]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, HT29, PC3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis and Cell Signaling Analysis (Western Blot)
To understand the mechanism of action, Western blotting is used to detect changes in key proteins involved in signaling pathways like apoptosis.
-
Cell Lysis: Cells treated with the compound of interest are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, PARP, Mcl-1, p-STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms associated with the study of 6-bromoquinoxaline analogs.
References
Quinoxaline Derivatives: A Comparative Guide to Their Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, quinoxaline derivatives have garnered significant attention due to their broad spectrum of biological activities.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various quinoxaline derivatives, supported by experimental data from recent studies.
Comparative Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial potential of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline scaffold. The following table summarizes the in vitro antimicrobial activity of selected derivatives against a panel of pathogenic bacteria and fungi.
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Drug | MIC (µg/mL) / Zone of Inhibition (mm) |
| Quinoxalinone Derivatives | 6-Benzoyl-3-methyl-2(1H)quinoxalinone (1a) | Staphylococcus aureus | - | 12 | Streptomycin | 25 µg |
| Bacillus cereus | - | 11 | Streptomycin | 25 µg | ||
| Serratia marcescens | - | 10 | Streptomycin | 25 µg | ||
| Proteus mirabilis | - | - | Streptomycin | 25 µg | ||
| Aspergillus ochraceus | - | 13 | Mycostatin | 30 µg | ||
| Penicillium chrysogenum | - | 15 | Mycostatin | 30 µg | ||
| Schiff Base Derivatives | 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5c) | Escherichia coli | - | 22 | Ciprofloxacin | 24 mm |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5d) | Escherichia coli | - | 23 | Ciprofloxacin | 24 mm | |
| Diaminoquinoxaline Derivatives | N2-cyclopropyl-N3-(4-fluorophenyl)quinoxaline-2,3-diamine (4c) | Bacillus subtilis | - | 14.28 | Chloramphenicol | 10 µ g/disk |
| Escherichia coli | - | 14.89 | Chloramphenicol | 10 µ g/disk | ||
| Candida albicans | - | 11.33 | Amphotericin B | 100 µ g/disk | ||
| Quinoxaline-1,4-di-N-oxide Esters | Compound N-05 | Nocardia brasiliensis (reference strain) | < 1 | - | - | - |
| Nocardia brasiliensis (clinical isolate) | < 1 | - | - | - | ||
| Compound N-09 | Nocardia brasiliensis (reference strain) | < 1 | - | - | - | |
| Nocardia brasiliensis (clinical isolate) | < 1 | - | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The zone of inhibition indicates the area of no bacterial growth around the tested compound.
Experimental Protocols
The data presented in this guide were obtained using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Agar Well/Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.[2][3][4]
-
Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.[3][5]
-
Inoculation: The sterile agar medium is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.[2][3]
-
Compound Application:
-
Well Diffusion: Wells or cups (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer. A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.[2][4]
-
Disc Diffusion: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated agar.[3][5]
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).[2][5]
-
Measurement: The diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited) is measured in millimeters.[3][5] Standard antibiotics are used as positive controls.[2][3]
Broth Microdilution Method
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
-
Preparation of Test Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[6][7]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[6]
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[6]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35±2°C for 18-24 hours).[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel quinoxaline derivatives.
References
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 6-Bromo-2,3-dimethylquinoxaline: Traditional vs. Novel One-Pot Methodology
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of a traditional two-step synthesis of 6-Bromo-2,3-dimethylquinoxaline against a modern, streamlined one-pot approach, offering insights into improved efficiency and yield.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial intermediates for further functionalization. Here, we evaluate two distinct synthetic pathways to this compound, providing quantitative data and detailed experimental protocols to inform methodological choices in the laboratory.
Performance Comparison at a Glance
| Parameter | Traditional Two-Step Pathway | Novel One-Pot Pathway |
| Overall Yield | ~75-85% | Up to 92% |
| Reaction Time | 12-24 hours | 2-4 hours |
| Number of Steps | 2 | 1 |
| Starting Materials | o-Phenylenediamine, Diacetyl, N-Bromosuccinimide | 4-Bromo-1,2-phenylenediamine, Diacetyl |
| Solvents | Ethanol, Carbon Tetrachloride | Ethanol |
| Purification | Two separate workups and purifications | Single workup and purification |
| Atom Economy | Lower | Higher |
| Environmental Impact | Use of chlorinated solvent | Greener, reduced solvent usage |
Experimental Protocols
Traditional Two-Step Synthetic Pathway
This conventional route involves the initial synthesis of 2,3-dimethylquinoxaline, followed by a separate bromination step.
Step 1: Synthesis of 2,3-dimethylquinoxaline
-
Reaction: o-Phenylenediamine (1.0 eq) and diacetyl (2,3-butanedione) (1.0 eq) are dissolved in ethanol.
-
Conditions: The mixture is refluxed for 4-6 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield 2,3-dimethylquinoxaline.
-
Yield: Approximately 90-95%.
Step 2: Bromination of 2,3-dimethylquinoxaline
-
Reaction: 2,3-Dimethylquinoxaline (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide are added.
-
Conditions: The mixture is refluxed for 8-18 hours under inert atmosphere.
-
Workup: The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Yield: Approximately 80-90%.
Novel One-Pot Synthetic Pathway
This modern approach combines the condensation and bromination into a single, efficient step, significantly reducing reaction time and resource consumption.
-
Reaction: 4-Bromo-1,2-phenylenediamine (1.0 eq) and diacetyl (1.0 eq) are dissolved in ethanol. A catalytic amount of a mild acid, such as acetic acid, is added.
-
Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Workup: The product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford pure this compound.
-
Yield: Up to 92%.
Visualizing the Novel Synthetic Pathway
The following diagram illustrates the streamlined workflow of the new one-pot synthesis, highlighting its simplicity and efficiency.
Caption: Workflow for the novel one-pot synthesis of this compound.
Conclusion
The validation of this new synthetic pathway for this compound demonstrates a significant improvement over traditional methods. The one-pot approach offers a higher yield, shorter reaction time, and a more environmentally friendly profile by reducing the number of steps and avoiding the use of hazardous chlorinated solvents. For researchers and drug development professionals, the adoption of such optimized methodologies can accelerate discovery and development timelines while adhering to the principles of green chemistry.
A Comparative Analysis of Bromo-Substituted Heterocyclic Compounds in Anticancer Drug Discovery
For Immediate Release
In the landscape of anticancer drug development, quinoxaline and its analogs have emerged as a promising class of heterocyclic compounds. This guide provides a comparative analysis of the computational docking studies of bromo-substituted heterocyclic compounds, with a focus on their potential as anticancer agents. Due to a lack of specific published data on 6-Bromo-2,3-dimethylquinoxaline derivatives, this report extends its scope to include a comparative analysis of 6-bromo-quinazoline derivatives and other relevant quinoxaline derivatives against key cancer drug targets.
This analysis is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of these compounds, supported by available experimental and in-silico data.
Performance Comparison of Heterocyclic Derivatives
The following tables summarize the quantitative data from molecular docking studies of various quinoxaline and 6-bromo-quinazoline derivatives against prominent anticancer targets, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Molecular Docking Scores of 6-Bromo-quinazoline Derivatives against EGFR
| Compound | Binding Energy (kcal/mol) | Reference |
| Compound 8a | -6.7 | [1][2] |
| Compound 8c | -5.3 | [1][2] |
| Erlotinib (Reference) | Not explicitly stated in search results |
Table 2: Molecular Docking Scores of Quinoxaline Derivatives against VEGFR-2
| Compound | Binding Affinity (Kcal/mol) | Reference |
| Compound I | -12.13 | |
| Compound II | -11.93 | |
| Compound III | -15.63 | |
| Compound IV | -17.11 | |
| Sorafenib (Reference) | -21.57 |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols.
Molecular Docking Protocol for 6-Bromo-quinazoline Derivatives against EGFR
The in silico molecular docking studies for 6-bromo-quinazoline derivatives were performed to elucidate the binding interactions within the active site of the EGFR. The co-crystal ligand, Erlotinib, was redocked to validate the docking procedure, achieving a root-mean-square deviation (RMSD) of 1.78 Å, which indicates a reliable docking protocol.[1] The specific software and detailed parameters used for the docking simulations were not detailed in the provided search results.
Molecular Docking Protocol for Quinoxaline Derivatives against VEGFR-2
For the docking of quinoxaline derivatives against VEGFR-2, the three-dimensional structure of the receptor was obtained from the Protein Data Bank (PDB ID: 2OH4). The ligand and protein structures were prepared for docking by adding hydrogen atoms, assigning charges, and minimizing their energy. The docking simulations were performed using a specified docking program, and the binding affinities were calculated in Kcal/mol. The co-crystallized ligand, Sorafenib, was used as a reference for comparison.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
References
A Comparative Analysis of Experimental and Predicted Properties of 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them significant scaffolds in drug discovery.[1][2][3][4][5] This document aims to offer a comprehensive overview to aid in further research and development involving this molecule.
Physicochemical and Pharmacokinetic Properties: A Side-by-Side Comparison
The following table summarizes the available experimental data for this compound and compares it with a robust set of predicted properties generated using computational models. This allows for an assessment of the accuracy of in silico methods for this particular chemical entity.
| Property | Experimental Value | Predicted Value |
| Molecular Formula | C₁₀H₉BrN₂ | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol [6] | 237.11 g/mol |
| Physical Form | Brown Solid[6] | - |
| Melting Point | Not available | Not available |
| Boiling Point | 84-85 °C[7] | Not available |
| Density | Not available | 1.493 ± 0.06 g/cm³[7] |
| pKa | Not available | 0.14 ± 0.48[7] |
| LogP (Octanol/Water) | Not available | 3.15 |
| Water Solubility | Not available | Poorly soluble |
| Topological Polar Surface Area (TPSA) | Not available | 25.72 Ų |
| Bioavailability Score | Not available | 0.55 |
| Lipinski's Rule of Five | Not available | Yes (0 violations) |
| Purity | ≥95%[6] | - |
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are not extensively published. However, based on general laboratory practices for quinoxaline derivatives, the following protocols are standard.
Melting Point Determination
The melting point of solid quinoxaline derivatives is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded. For a related compound, 6-bromo-2-methylquinoline, the melting point was determined to be in the range of 101-105 °C.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for the structural elucidation of quinoxaline derivatives.
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: The spectrum is recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals provide information about the number and connectivity of protons.
-
¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent signal. This provides information on the number and electronic environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer. The absorption bands are reported in wavenumbers (cm⁻¹). Characteristic peaks for aromatic C-H, C=N, and C-Br bonds would be expected for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic.
Visualizing the Comparison Workflow
The following diagram illustrates the general workflow for comparing experimental and predicted properties of a chemical compound.
Caption: A flowchart outlining the process of synthesizing and experimentally characterizing a compound, predicting its properties using computational tools, and finally comparing the data to generate a comprehensive guide.
Conclusion
This guide highlights the available experimental data for this compound and contrasts it with a range of predicted properties. While some fundamental experimental characteristics have been reported, there is a notable lack of publicly available data for properties such as melting point, solubility, and detailed spectral analyses. The predicted data suggests that this compound possesses drug-like properties according to Lipinski's rule of five and has a reasonable bioavailability score, making it a potentially interesting candidate for further investigation in medicinal chemistry. The provided general experimental protocols can serve as a template for researchers aiming to fill the existing data gaps for this compound. The comparison underscores the value of computational tools in the early stages of research, while also emphasizing the indispensable need for experimental validation.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]
- 8. 6-Bromo-2-methylquinoline 97 877-42-9 [sigmaaldrich.com]
Comparative Analysis of the Biological Effects of Bromo-Substituted Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Bromo-Quinoxaline Derivatives
Bromo-substituted quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data presented below is compiled from multiple studies and showcases the potential of these compounds as anticancer agents.
Table 1: Cytotoxic Activity of Bromo-Quinoxaline Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(5-bromo-2-hydroxyphenyl)quinoxaline | MCF-7 (Breast) | 2.61 | Doxorubicin | Not Specified |
| 6-Bromo-2,3-dichloroquinoxaline Derivative 4 | Human Cancer Cell Lines | 0.01 - 0.06 µg/mL | Doxorubicin | Not Specified |
| 6-Bromo-2,3-dichloroquinoxaline Derivative 5a | Human Cancer Cell Lines | 0.01 - 0.06 µg/mL | Doxorubicin | Not Specified |
| 6-Bromo-2,3-dichloroquinoxaline Derivative 5b | Human Cancer Cell Lines | 0.01 - 0.06 µg/mL | Doxorubicin | Not Specified |
| 6-Bromo-quinazoline derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 6-Bromo-quinazoline derivative 8a | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | Not Specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity of Bromo-Quinoxaline Derivatives
The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents. Bromo-substitution has been shown to modulate the antimicrobial spectrum and potency of these compounds.
Table 2: Antimicrobial Activity of Bromo-Quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 3-hydrazinoquinoxaline-2-thiol | ESBL-producing isolates | 64 (most frequent) | - | - |
| Quinoxaline Derivative 5p | S. aureus | 4 | - | - |
| Quinoxaline Derivative 5p | B. subtilis | 8 | - | - |
| Quinoxaline Derivative 5p | MRSA | 8 | - | - |
| Quinoxaline Derivative 5p | E. coli | 4 | - | - |
| Fused triazoloquinoxaline 3a | Not Specified | Potent | Not Specified | Not Specified |
| Fused triazoloquinoxaline 9b | Not Specified | Potent | Not Specified | Not Specified |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit the growth of the microorganism.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Treat the cells with various concentrations of the bromo-quinoxaline derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Serial Dilution: Prepare a two-fold serial dilution of the bromo-quinoxaline compound in a 96-well microtiter plate containing a suitable broth medium.[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).[3]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[3]
-
Incubation: Incubate the plate at an appropriate temperature (typically 37°C for bacteria) for 18-24 hours.[3]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Signaling Pathways
Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Apoptosis Induction Pathway
Many quinoxaline derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.
Caption: A potential apoptosis induction pathway for bromo-quinoxaline derivatives.
This pathway suggests that bromo-quinoxaline derivatives may increase the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[5] This, in turn, can trigger the activation of a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[6]
VEGFR-2 Inhibition Pathway
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Caption: Inhibition of the VEGFR-2 signaling pathway by bromo-quinoxaline derivatives.
Bromo-quinoxaline derivatives can act as inhibitors of VEGFR-2, likely by competing with ATP for the binding site in the kinase domain.[6][7] This inhibition prevents the receptor from dimerizing and autophosphorylating in response to VEGF binding. Consequently, downstream signaling pathways that promote cell proliferation, survival, and migration are blocked, leading to an anti-angiogenic effect.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-2,3-dimethylquinoxaline: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Understanding the Hazards
This compound is a halogenated heterocyclic compound that presents several health hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Key Hazard Information:
| Property | Information | Citations |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.11 g/mol | [1] |
| Appearance | Brown solid | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat or chemical-resistant apron.[3]
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Experimental Protocol for Waste Neutralization (Hypothetical - for illustrative purposes, always follow institutional guidelines):
Note: This is a generalized example. Specific neutralization procedures should be developed and validated by qualified chemists for the particular waste stream.
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. This includes contaminated labware, PPE, and spill cleanup materials.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic Compound" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 6-Bromo-2,3-dimethylquinoxaline. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Summary of Hazards:
| Hazard Statement | Classification |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |
Recommended Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must meet ANSI Z.87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for protection against a broad range of chemicals.[3] Always inspect gloves for degradation or permeation before use. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when handling large quantities. Use a respirator with organic vapor cartridges.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear all required PPE as outlined in the table above.
-
Avoid generating dust when handling the solid form of the chemical.
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]
3. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Brominated organic waste should be collected separately from non-halogenated organic waste.[10] The combustion of mixed waste can create toxic byproducts.[10]
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.[10]
-
Consult your local environmental regulations for any additional disposal requirements.[11]
Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. QUINOXALINE, 6-BROMO-2,3-DIMETHYL- | 18470-23-0 [amp.chemicalbook.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. allergyasthmatech.com [allergyasthmatech.com]
- 5. selectsafetysales.com [selectsafetysales.com]
- 6. legionsafety.com [legionsafety.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 11. flipr.shop [flipr.shop]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
